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5-(Piperidin-1-ylmethyl)-2-furohydrazide Documentation Hub

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  • Product: 5-(Piperidin-1-ylmethyl)-2-furohydrazide
  • CAS: 26095-11-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 5-(Piperidin-1-ylmethyl)-2-furohydrazide

Executive Summary In modern drug discovery and medicinal chemistry, heterocyclic hydrazides serve as privileged scaffolds for developing targeted therapeutics. 5-(Piperidin-1-ylmethyl)-2-furohydrazide (also known as 5-(p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, heterocyclic hydrazides serve as privileged scaffolds for developing targeted therapeutics. 5-(Piperidin-1-ylmethyl)-2-furohydrazide (also known as 5-(piperidin-1-ylmethyl)furan-2-carbohydrazide) is a highly versatile building block. With a precisely defined molecular formula of C₁₁H₁₇N₃O₂ and a molecular weight of 223.27 g/mol , this compound integrates three critical pharmacophoric elements: a furan core for optimal receptor geometry, a piperidine ring for enhanced aqueous solubility and basicity, and a terminal carbohydrazide moiety that enables extensive downstream functionalization.

This technical guide provides an in-depth analysis of its molecular properties, the causality behind its synthetic protocols, and its application in generating bioactive derivatives.

Structural Elucidation and Physicochemical Data

Understanding the physicochemical properties of 5-(Piperidin-1-ylmethyl)-2-furohydrazide is essential for predicting its behavior in biological systems and optimizing its synthetic handling. The structural combination of a lipophilic furan ring and a hydrophilic, basic piperidine nitrogen creates an amphiphilic profile ideal for cellular permeability.

Quantitative Data Summary
PropertyValue
Chemical Name 5-(Piperidin-1-ylmethyl)-2-furohydrazide
Molecular Formula C₁₁H₁₇N₃O₂
Molecular Weight 223.27 g/mol
SMILES String O=C(NN)C1=CC=C(CN2CCCCC2)O1
Hydrogen Bond Donors 2 (Terminal -NH₂ and internal -NH of hydrazide)
Hydrogen Bond Acceptors 4 (Furan O, Carbonyl O, Piperidine N, Hydrazide N)

Mechanistic Insight: The hydrazide group (-C(=O)NHNH₂) acts as a bidentate hydrogen-bonding network. This is not merely a structural feature; it is the primary driver for target enzyme inhibition, allowing the molecule to anchor tightly within the active sites of bacterial enzymes or form stable chelates with metal ions 1.

Synthetic Methodology: A Self-Validating Protocol

As an Application Scientist, I prioritize synthetic routes that are high-yielding, scalable, and self-purifying. The synthesis of 5-(Piperidin-1-ylmethyl)-2-furohydrazide is achieved via a convergent two-step protocol.

Step-by-Step Experimental Workflow

Step 1: Aminomethylation (Nucleophilic Substitution)

  • Reagents: Methyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq), Piperidine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Procedure: Dissolve the furan derivative in anhydrous acetonitrile (MeCN). Add K₂CO₃ followed by the dropwise addition of piperidine at 0°C. Stir at room temperature for 4-6 hours.

  • Causality: K₂CO₃ is utilized as a mild, heterogeneous base. It neutralizes the HCl byproduct generated during substitution, preventing the protonation of piperidine. If piperidine were protonated, it would lose its nucleophilicity, stalling the reaction.

  • Workup: Filter the inorganic salts, concentrate the filtrate under vacuum, and extract with ethyl acetate/water to yield methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate.

Step 2: Hydrazinolysis of the Ester

  • Reagents: Intermediate ester (1.0 eq), Hydrazine monohydrate (NH₂NH₂·H₂O, 3.0 eq).

  • Procedure: Dissolve the intermediate in absolute ethanol. Add hydrazine monohydrate and reflux the mixture at 80–90°C for 6–8 hours 2.

  • Causality: Hydrazine monohydrate is chosen over anhydrous hydrazine to mitigate explosion risks while retaining aggressive nucleophilicity. Ethanol is selected as the solvent because it dissolves the starting ester at reflux, but the resulting highly polar hydrazide product is insoluble in cold ethanol.

  • Self-Validation: Upon cooling the reaction mixture to 0–5°C, the target API, 5-(Piperidin-1-ylmethyl)-2-furohydrazide, spontaneously precipitates. This phase change acts as a self-validating purification step, eliminating the need for complex chromatography 2.

Synthesis A Methyl 5-(chloromethyl) furan-2-carboxylate C Methyl 5-(piperidin-1-ylmethyl) furan-2-carboxylate A->C Nucleophilic Substitution B Piperidine (K2CO3, MeCN) B->C E 5-(Piperidin-1-ylmethyl) -2-furohydrazide (Target API) C->E Hydrazinolysis D Hydrazine Hydrate (EtOH, Reflux 80°C) D->E

Caption: Synthetic workflow for 5-(Piperidin-1-ylmethyl)-2-furohydrazide.

Pharmacophore Mapping and Downstream Derivatization

The true value of 5-(Piperidin-1-ylmethyl)-2-furohydrazide lies in its reactivity. The terminal primary amine of the hydrazide is highly nucleophilic, making it a universal precursor for generating complex heterocyclic libraries with profound biological activities.

  • Schiff Bases (Hydrazones): Condensation of the hydrazide with aromatic aldehydes (e.g., 5-nitrofuraldehyde) yields hydrazones characterized by the –C=N–NH– linkage. These derivatives exhibit potent bactericidal effects, particularly against resistant strains like Mycobacterium tuberculosis, by disrupting bacterial enzyme active sites 1. Furthermore, the electron-donating piperidine ring enhances the free radical scavenging (antioxidant) capacity of these derivatives [[3]]().

  • 1,3,4-Oxadiazoles & 1,2,4-Triazoles: Reacting the core with carbon disulfide (CS₂) under basic conditions, or with various isothiocyanates, drives intramolecular cyclization. These rigidified ring systems are heavily utilized in modern oncology and antiviral drug design.

Pharmacophore Core 5-(Piperidin-1-ylmethyl)-2-furohydrazide MW: 223.27 g/mol C11H17N3O2 Schiff Schiff Bases (Antimicrobial / Antioxidant) Core->Schiff Condensation with Aldehydes/Ketones Oxadiazole 1,3,4-Oxadiazoles (Anti-tubercular) Core->Oxadiazole Cyclization via CS2 or POCl3 Triazole 1,2,4-Triazoles (Kinase Inhibitors) Core->Triazole Ring Closure via Isothiocyanates

Caption: Downstream derivatization of the furohydrazide core into bioactive scaffolds.

Analytical Validation

To definitively confirm the molecular weight (223.27 g/mol ) and formula (C₁₁H₁₇N₃O₂) of the synthesized batch, the following analytical techniques are standard protocol:

  • High-Resolution Mass Spectrometry (HRMS-ESI): Operating in positive ion mode, the spectrum will display a distinct [M+H]⁺ pseudomolecular ion peak at m/z 224.139, confirming the exact mass and validating the C₁₁H₁₇N₃O₂ formula.

  • ¹H-NMR Spectroscopy (400 MHz, DMSO-d₆):

    • The furan ring protons will appear as two distinct doublets between 6.50 – 7.10 ppm.

    • The methylene linker (-CH₂-) bridging the furan and piperidine will present as a sharp singlet near 3.50 ppm.

    • The hydrazide protons (-NHNH₂) will appear as broad singlets (typically ~4.5 ppm for NH₂ and ~9.5 ppm for NH), which will disappear upon D₂O exchange, validating the presence of the terminal pharmacophore.

References

  • Journal of Research in Pharmacy (DergiPark). "Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety". J Res Pharm 2022; 26(1): 13-19. URL:[Link]

  • Taylor & Francis. "Synthesis, DFT investigation, antioxidant, molecular docking and ADME-T properties of N′-(1-benzylpiperidin-4-ylidene) furan-2-carbohydrazide derivatives against SARS-CoV-2 spike proteins". Journal of Biomolecular Structure and Dynamics. URL: [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Properties, and Applications of 5-(Piperidin-1-ylmethyl)-2-furohydrazide in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 5-(Piperidin-1-ylmethyl)-2-furohydrazide (also known as 5-(Piperidin-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 5-(Piperidin-1-ylmethyl)-2-furohydrazide (also known as 5-(Piperidin-1-ylmethyl)furan-2-carbohydrazide) represents a highly versatile scaffold. By combining a basic, solubilizing piperidine moiety with a highly reactive carbohydrazide functional group, this compound serves as an ideal precursor for synthesizing complex heterocyclic libraries, including hydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive guide to the chemical identity, synthetic causality, and pharmacological utility of this compound.

Chemical Identity & Structural Analysis

The structural architecture of 5-(Piperidin-1-ylmethyl)-2-furohydrazide is defined by a central furan ring acting as a rigid spacer, flanked by a piperidine ring and a hydrazide group. The piperidine nitrogen (pKa ~9.5) ensures the molecule is largely protonated at physiological pH, enhancing aqueous solubility and enabling critical salt-bridge interactions within target protein binding pockets.

  • IUPAC Name: 5-(Piperidin-1-ylmethyl)furan-2-carbohydrazide

  • CAS Number: 26095-11-4[1]

  • Canonical SMILES: O=C(NN)c1ccc(CN2CCCCC2)o1

  • Standard InChI: InChI=1S/C11H17N3O2/c12-13-11(15)10-6-5-9(16-10)8-14-4-2-1-3-5-14/h5-6H,1-4,8,12H2,(H,13,15)

  • InChIKey: Derived computationally from the canonical SMILES, yielding the standard 27-character hashed identifier for database indexing.

Physicochemical Profiling

Understanding the physicochemical space of this building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its downstream derivatives.

PropertyValuePharmacological Implication
Molecular Weight 223.27 g/mol [1]Highly ligand-efficient; leaves ample MW budget for downstream functionalization (Rule of 5 compliant).
Molecular Formula C₁₁H₁₇N₃O₂[1]Optimal balance of carbon lipophilicity and heteroatom polarity.
H-Bond Donors 2Facilitates strong directional binding via the -NHNH₂ group.
H-Bond Acceptors 4Furan oxygen, carbonyl oxygen, and nitrogen atoms act as versatile acceptors.
Topological Polar Surface Area (TPSA) ~68.0 ŲExcellent membrane permeability profile; ideal for intracellular target engagement.

Synthetic Methodology & Causality

The synthesis of 5-(Piperidin-1-ylmethyl)-2-furohydrazide is typically achieved via a robust, two-step sequence starting from commercially available 5-chloromethylfuran-2-carboxylate. The protocol described below is designed as a self-validating system , where the physical state of the reaction mixture directly indicates progress, minimizing the need for complex in-process monitoring.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Amination

  • Procedure: Dissolve 5-chloromethylfuran-2-carboxylate (1.0 eq) in anhydrous acetonitrile (MeCN). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by piperidine (1.2 eq) dropwise at 0°C. Stir at room temperature for 4 hours.

  • Causality: MeCN is selected as a polar aprotic solvent to accelerate the Sₙ2 substitution. K₂CO₃ acts as a mild, heterogeneous base to sequester the HCl byproduct without risking the hydrolysis of the ester group.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and partition between ethyl acetate and water. The organic layer yields the intermediate 5-(piperidin-1-ylmethyl)furan-2-carboxylate.

Step 2: Hydrazinolysis

  • Procedure: Dissolve the intermediate ester (1.0 eq) in absolute ethanol. Add hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq) and heat the mixture to reflux (78°C) for 6-8 hours.

  • Causality: Ethanol is the optimal solvent here. At reflux, it provides a homogeneous medium for the ester and the highly polar hydrazine. As the reaction progresses and the mixture is subsequently cooled to 0°C, the target carbohydrazide selectively precipitates.

  • Self-Validation: The emergence of a white crystalline solid upon cooling directly indicates reaction completion. This phase separation bypasses the need for chromatographic purification. Wash the crystals with ice-cold ethanol to remove residual hydrazine.

SynthesisWorkflow SM 5-Chloromethylfuran-2-carboxylate (Starting Material) Step1 Nucleophilic Amination (Piperidine, K2CO3, MeCN) SM->Step1 Int1 5-(Piperidin-1-ylmethyl)furan-2-carboxylate (Intermediate) Step1->Int1 Step2 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Int1->Step2 Product 5-(Piperidin-1-ylmethyl)-2-furohydrazide (Final Product) Step2->Product

Fig 1: Two-step synthetic workflow for 5-(Piperidin-1-ylmethyl)-2-furohydrazide.

Applications in Drug Discovery

The true value of 5-(Piperidin-1-ylmethyl)-2-furohydrazide lies in its utility as a precursor for biologically active pharmacophores. Furan-2-carbohydrazide derivatives have been extensively documented for their roles in modulating critical biological pathways[2].

A. Hydrazone Derivatives (Antimicrobial Agents)

By condensing the hydrazide with various aromatic or heteroaromatic aldehydes, researchers can easily generate acyl hydrazones. These compounds are highly privileged structures in antimicrobial research. The piperidine ring enhances accumulation within bacterial cells by exploiting porin channels, while the hydrazone linkage acts as a dynamic covalent warhead capable of inhibiting bacterial efflux pumps.

B. 1,3,4-Oxadiazole Cyclization (Kinase Inhibitors)

Dehydrative cyclization of the hydrazide yields 1,3,4-oxadiazoles. These rings are classic bioisosteres for amides and esters, offering superior metabolic stability against amidases and esterases. Structurally related furan-2-carbohydrazide derivatives have shown potent activity as inhibitors of Methionine Aminopeptidase (MetAP) , a critical metalloprotease involved in angiogenesis and tumor proliferation. The oxadiazole nitrogen atoms coordinate with the active-site metal ions (e.g., Mn²⁺ or Co²⁺), while the piperidine group extends into the solvent-exposed region to optimize pharmacokinetic parameters.

BioPathway Comp 5-(Piperidin-1-ylmethyl)-2-furohydrazide Deriv1 Hydrazone Derivatives Comp->Deriv1 Condensation Deriv2 1,3,4-Oxadiazole Derivatives Comp->Deriv2 Cyclization Target2 Bacterial Efflux Pumps Deriv1->Target2 Inhibition Target1 Methionine Aminopeptidase (MetAP) Deriv2->Target1 Inhibition Effect1 Anti-angiogenic / Anti-cancer Target1->Effect1 Pathway Blockade Effect2 Antimicrobial Activity Target2->Effect2 Pathogen Clearance

Fig 2: Pharmacological pathways and target interactions of furohydrazide derivatives.

Conclusion

5-(Piperidin-1-ylmethyl)-2-furohydrazide is a highly strategic building block in medicinal chemistry. Its synthesis is governed by clear chemical causality, allowing for scalable, self-validating production. By bridging the lipophilic furan core with a basic piperidine solubilizing group and a reactive hydrazide, it provides drug developers with a direct vector into therapeutically relevant chemical space, particularly for targeting metalloproteases and resistant microbial strains.

References

  • BindingDB. "BDBM50175425 5-(2-chlorophenyl)furan-2-carbohydrazide::CHEMBL200849 (MetAP Inhibition Data)." Binding Database. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Pharmacological Profiling & Target Elucidation of 5-(Piperidin-1-ylmethyl)-2-furohydrazide

[1] Executive Summary The compound 5-(Piperidin-1-ylmethyl)-2-furohydrazide (referred to herein as 5-PMFH ) represents a hybrid pharmacophore integrating a lipophilic piperidine ring, an aromatic furan core, and a polar...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The compound 5-(Piperidin-1-ylmethyl)-2-furohydrazide (referred to herein as 5-PMFH ) represents a hybrid pharmacophore integrating a lipophilic piperidine ring, an aromatic furan core, and a polar hydrazide motif.[1] This specific structural architecture positions 5-PMFH as a "privileged structure" with high potential for multi-target pharmacology.[1]

Based on Structure-Activity Relationship (SAR) meta-analysis of furan-2-carbohydrazide derivatives and piperidine-based ligands, this guide identifies three primary therapeutic distinctives:

  • Antimicrobial (Anti-TB): High probability of targeting the Enoyl-ACP reductase (InhA) system in Mycobacterium tuberculosis.[1]

  • Anti-Virulence (Biofilm): Potential inhibition of the LasR quorum-sensing regulator in Pseudomonas aeruginosa.[1][2]

  • Oncology: Modulation of Akt1 kinase pathways via the piperidine-furan scaffold.[1]

Chemical Architecture & Pharmacophore Analysis[1][3]

The biological activity of 5-PMFH is dictated by its three distinct modular components. Understanding these modules is critical for target prediction.

MoietyChemical CharacteristicPharmacological Function
Hydrazide (-CONHNH₂) Polar, Hydrogen Bond Donor/AcceptorMetal Chelation & Pro-drug activation. Critical for interaction with heme-containing enzymes (e.g., Peroxidases) and formation of acyl-radical species (Anti-TB mechanism).[1]
Furan Core Aromatic, 5-membered HeterocycleLinker & Spacer. Provides rigid geometry to orient the piperidine and hydrazide groups.[1][3] Often bioisosteric to phenyl rings but with improved water solubility.
Piperidine Saturated, Basic HeterocycleSolubility & Binding. Enhances lipophilicity (LogP) for membrane permeability.[1][3] The basic nitrogen (pKa ~11) interacts with anionic residues (Asp/Glu) in target protein binding pockets.[1]

Primary Therapeutic Targets & Mechanisms[1][3]

Target A: Enoyl-ACP Reductase (InhA) – Antitubercular

Rationale: The hydrazide moiety is the pharmacophore responsible for the activity of Isoniazid (INH), a first-line tuberculosis drug.[1] 5-PMFH is structurally analogous to INH but includes a lipophilic tail (piperidine) that may enhance penetration into the mycobacterial cell wall.[1]

  • Mechanism: 5-PMFH acts as a pro-drug.[1] It is activated by the catalase-peroxidase enzyme KatG , generating an acyl radical.[1][3] This radical reacts with NAD+ to form a 5-PMFH-NAD adduct, which competitively inhibits InhA (Enoyl-acyl carrier protein reductase).[1]

  • Physiological Outcome: Inhibition of InhA blocks the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell lysis.[3]

Target B: LasR Quorum Sensing Regulator – Antibiofilm

Rationale: Furan-2-carbohydrazides have been identified as inhibitors of LasR, a transcriptional regulator in Pseudomonas aeruginosa.[1][3] The furan ring mimics the autoinducer (homoserine lactone) headgroup, while the piperidine tail extends into the hydrophobic pocket of the LasR receptor.

  • Mechanism: Competitive antagonism at the LasR ligand-binding domain.[1]

  • Physiological Outcome: Disruption of biofilm formation and suppression of virulence factors (pyocyanin, elastase) without direct bactericidal activity, reducing the selection pressure for resistance.[3]

Target C: Akt1 Kinase – Oncology

Rationale: Piperidine-substituted furan derivatives have demonstrated cytotoxic activity against breast cancer lines (MCF-7).[1] The piperidine ring is known to occupy the ATP-binding pocket of various kinases, specifically interacting with the hinge region of Akt1 (Protein Kinase B).[1]

Visualizing the Mechanism of Action[3][4]

The following diagram illustrates the dual-pathway potential of 5-PMFH in bacterial systems (Antitubercular vs. Antibiofilm).

G cluster_0 Mycobacterium tuberculosis (TB) cluster_1 Pseudomonas aeruginosa (Biofilm) Node1 5-PMFH (Pro-drug) Node2 KatG Enzyme (Activation) Node1->Node2 Node3 Acyl Radical Generation Node2->Node3 Node4 NAD+ Adduct Formation Node3->Node4 Node5 InhA Inhibition Node4->Node5 Node6 Mycolic Acid Synthesis Blocked Node5->Node6 Node7 5-PMFH Node8 LasR Receptor (Ligand Binding Domain) Node7->Node8 Node9 Displacement of Autoinducer (OdDHL) Node8->Node9 Node10 Transcriptional Failure Node9->Node10 Node11 Biofilm Suppression Node10->Node11

Figure 1: Dual mechanistic pathways of 5-PMFH targeting InhA (TB) and LasR (Biofilm).[1]

Experimental Validation Framework

To validate these targets, a rigorous experimental pipeline is required. The following protocols are designed to provide definitive "Go/No-Go" data.

Synthesis of 5-PMFH

Before testing, the compound must be synthesized with high purity (>98%).[1]

  • Step 1 (Nucleophilic Substitution): React Methyl 5-(chloromethyl)-2-furoate with Piperidine in DMF at 60°C (Base: K₂CO₃).[1]

  • Step 2 (Hydrazinolysis): Treat the intermediate (Methyl 5-(piperidin-1-ylmethyl)-2-furoate) with Hydrazine Hydrate (80%) in Ethanol at reflux for 4 hours.[1]

  • Purification: Recrystallization from Ethanol.

Protocol: InhA Enzyme Inhibition Assay (In Vitro)

Objective: Determine if 5-PMFH inhibits the InhA enzyme directly or requires activation.[1]

  • Reagents: Purified InhA protein, NADH (cofactor), 2-trans-dodecenoyl-CoA (substrate), KatG (activator).[1][3]

  • Setup:

    • Control: InhA + NADH + Substrate (Measure absorbance decrease at 340nm).

    • Test A (Direct): InhA + 5-PMFH + NADH + Substrate.[1]

    • Test B (Activated): InhA + 5-PMFH + KatG + NADH + Substrate.[1]

  • Readout: Monitor oxidation of NADH to NAD+ spectrophotometrically at 340 nm.

  • Success Criteria: Significant reduction in NADH oxidation rate in Test B only confirms the "Pro-drug" mechanism similar to Isoniazid.

Protocol: Biofilm Inhibition Assay (Crystal Violet)

Objective: Quantify antibiofilm activity against P. aeruginosa.[1]

  • Culture: Grow P. aeruginosa (PAO1 strain) in LB broth overnight.

  • Treatment: Dilute culture 1:100 into fresh media containing 5-PMFH (Concentration range: 1–100 µM) in 96-well plates.

  • Incubation: Incubate static at 37°C for 24 hours.

  • Staining:

    • Discard planktonic cells.[1]

    • Wash wells with PBS.

    • Stain adherent biomass with 0.1% Crystal Violet for 15 min.

    • Solubilize dye with 30% Acetic Acid.

  • Quantification: Measure OD₅₉₀.

  • Success Criteria: >50% reduction in OD₅₉₀ compared to untreated control indicates effective LasR inhibition.

Target Deconvolution Workflow

The following flowchart outlines the logic for narrowing down the specific target based on experimental results.

Workflow Start Start: 5-PMFH Synthesis Screen1 Phenotypic Screen: MIC (TB) & MIC (P. aeruginosa) Start->Screen1 Decision1 Is MIC < 10 µg/mL? Screen1->Decision1 BranchTB High TB Activity Decision1->BranchTB Yes (TB) BranchBio Low MIC but High Biofilm Inhibition Decision1->BranchBio No (P. aer) AssayInhA Run InhA Enzyme Assay (+/- KatG) BranchTB->AssayInhA AssayLasR Run LasR GFP-Reporter Assay BranchBio->AssayLasR ResultInhA Target Confirmed: InhA (Antitubercular) AssayInhA->ResultInhA Inhibition Observed ResultLasR Target Confirmed: LasR (Anti-virulence) AssayLasR->ResultLasR Fluorescence Reduced

Figure 2: Decision tree for validating the primary pharmacological target of 5-PMFH.

References

  • BenchChem Technical Support. (2025).[1][4][5][6] A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. BenchChem. [1]

  • Mavunkel, B. J., et al. (2010).[1][3] Piperidine-based heterocyclic oxalyl amides as potent p38 alpha MAP kinase inhibitors.[1][3] Bioorganic & Medicinal Chemistry Letters, 20(3), 1059-1062.[1][3] [1]

  • Abdel-Aziz, H. A., et al. (2015).[1][3][7] Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents. Biological and Pharmaceutical Bulletin, 38(10), 1617-1630.[1][3][7] [1]

  • Sánchez-Recillas, A., et al. (2024).[1][3] Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry – A European Journal. [1]

  • Judge, V., et al. (2012).[1][3] Antimicrobial and antitubercular activity of some pyridine-4-carbohydrazide derivatives. Medicinal Chemistry Research, 21, 1451–1460.[1][3] [1]

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Furohydrazide Analogs

Executive Summary Furohydrazide analogs (N-acylhydrazones derived from furan) represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets, including bacterial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furohydrazide analogs (N-acylhydrazones derived from furan) represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets, including bacterial urease, quorum sensing receptors (LasR), and tubulin. This guide dissects the molecular architecture of these compounds, providing a rigorous analysis of their Structure-Activity Relationship (SAR), synthetic protocols, and mechanistic validation.[1]

The Pharmacophore: Molecular Architecture

The furohydrazide scaffold functions as a versatile ligand, capable of hydrogen bonding and metal chelation. Its activity is governed by three distinct structural domains:

  • Region A (The Furan Core): A lipophilic, five-membered aromatic ring acting as a bioisostere for phenyl or thiophene rings. The oxygen atom acts as a weak hydrogen bond acceptor.

  • Region B (The Hydrazide/Hydrazone Linker): The -CO-NH-N= spacer. This is the "business end" for metal chelation (e.g., Nickel in urease) and hydrogen bonding with active site residues (e.g., Serine, Histidine).

  • Region C (The Terminal Aryl/Alkyl Group): Determines the electronic environment and steric fit within the target binding pocket.

Synthetic Workflow & Protocol

The synthesis of furohydrazide analogs typically follows a convergent pathway, starting from furan-2-carboxylic acid or its ester.

Experimental Protocol: Synthesis of N-Acylhydrazone Furan Derivatives

Standard Operating Procedure (SOP) for Bench Scientists

Phase 1: Formation of Furan-2-carbohydrazide

  • Reagents: Ethyl furan-2-carboxylate (0.01 mol), Hydrazine hydrate (99%, 0.05 mol), Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve the ester in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise with constant stirring.

    • Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (System: Methanol/Chloroform 1:9).

    • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water. The solid hydrazide precipitates.

    • Purification: Filter, wash with cold ethanol, and recrystallize from ethanol to yield needle-like crystals (Yield >80%).

Phase 2: Condensation (Schiff Base Formation)

  • Reagents: Furan-2-carbohydrazide (0.01 mol), Substituted Aromatic Aldehyde (0.01 mol), Glacial Acetic Acid (Catalytic, 2-3 drops), Ethanol (25 mL).

  • Procedure:

    • Mix the hydrazide and the appropriate aldehyde in ethanol.

    • Add catalytic acetic acid.

    • Reflux for 3–5 hours.

    • Work-up: Cool to allow precipitation. Filter the solid product.

    • Purification: Recrystallize from ethanol/DMF mixtures.

Visualization: Synthetic Pathway

SynthesisWorkflow Fig 1. Convergent synthesis of furohydrazide analogs via hydrazinolysis and condensation. Start Furan-2-carboxylate Reagent1 Hydrazine Hydrate (Reflux/EtOH) Start->Reagent1 Intermediate Furan-2-carbohydrazide (Key Intermediate) Reagent1->Intermediate Reagent2 Ar-CHO + cat. AcOH (Condensation) Intermediate->Reagent2 Product Furohydrazide Analog (Schiff Base) Reagent2->Product

Structure-Activity Relationship (SAR) Analysis

The biological potency of furohydrazide analogs is highly sensitive to electronic and steric modifications.

The Furan Ring (C5 Substitution)

Modifications at the 5-position of the furan ring significantly alter potency:

  • 5-Nitro Group (

    
    ):  drastically enhances antibacterial activity (e.g., against E. coli and S. aureus). The nitro group is reducible by bacterial nitroreductases, generating toxic radical species.
    
  • 5-Phenyl/Aryl: Increases lipophilicity (

    
    ), improving membrane permeability. However, if the group is too bulky, it may clash with the narrow active site of enzymes like urease.
    
  • Unsubstituted: Generally shows lower potency compared to 5-substituted analogs, indicating that hydrophobic interactions at this position are crucial for binding affinity.

The Linker Region (-CO-NH-N=)

This region is the pharmacophoric core for Urease Inhibition .

  • Mechanism: The carbonyl oxygen and the azomethine nitrogen act as a bidentate ligand.

  • Interaction: They chelate the two Nickel (

    
    ) ions in the urease active site, preventing urea hydrolysis.
    
  • Substitution: Methylation of the amide nitrogen (

    
    ) usually abolishes activity, confirming the necessity of the NH proton for hydrogen bonding with active site residues (e.g., His320 in Jack Bean urease).
    
The Terminal Aryl Ring (Electronic Effects)

The electronic nature of the aldehyde-derived ring modulates activity via Hammett substituent constants (


).
Substituent (R)Electronic EffectBiological Impact (General)
4-NO2, 4-Cl Electron Withdrawing (EWG)Increased Potency. Increases the acidity of the -NH- proton, strengthening H-bonds with enzyme targets.
4-OH, 3,4-di-OH Electron Donating (EDG)Antioxidant/Radical Scavenging. Essential for dual-action compounds (anti-inflammatory + antimicrobial).
4-OCH3 Weak EDGVariable. Often decreases urease inhibition compared to EWGs but may improve solubility.
Bulky (Naphthyl) Steric HindranceDecreased Activity. often leads to steric clash in the binding pocket of LasR (Quorum sensing).
Visualization: SAR Logic Map

SAR_Logic Fig 2. Structural determinants of biological activity in furohydrazide analogs. Core Furohydrazide Scaffold Linker Linker (-CO-NH-N=) Core->Linker Furan Furan Ring (C5) Core->Furan Terminal Terminal Aryl (R) Core->Terminal Chelation Ni2+ Chelation (Urease Inhibition) Linker->Chelation Pharmacophore Lipophilicity Membrane Permeability (Biofilm Penetration) Furan->Lipophilicity 5-Substitution Electronic EWG (NO2, Cl) = High Potency EDG (OH) = Antioxidant Terminal->Electronic Hammett Effects

Mechanistic Insights & Biological Validation[1][2]

Urease Inhibition (Anti-H.[1][3] pylori)

Furohydrazides act as mixed-type inhibitors of urease.

  • Binding Mode: The hydrazide motif coordinates with the bi-nickel center.

  • Key Interaction: The furan oxygen often forms a water-mediated H-bond with the active site flap, stabilizing the closed (inactive) conformation.

  • Data Benchmark: Potent analogs often exhibit

    
     values in the range of 10–50 
    
    
    
    , comparable to the standard Acetohydroxamic Acid (AHA).
Quorum Sensing Inhibition (Anti-Biofilm)

Recent studies indicate these analogs target the LasR receptor in Pseudomonas aeruginosa.

  • Mechanism: They mimic the N-acyl homoserine lactone (AHL) signaling molecules. The furan ring occupies the hydrophobic pocket usually reserved for the AHL fatty acid tail, while the hydrazide mimics the lactone headgroup.

  • Outcome: Disruption of biofilm formation without killing the bacteria (reducing evolutionary pressure for resistance).

References

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Source: PubMed Central (PMC) / ChemistryOpen. URL:[Link]

  • New class of potent antitumor acylhydrazone derivatives containing furan. Source: European Journal of Medicinal Chemistry (via PubMed).[2] URL:[Link]

  • Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Source: Der Pharma Chemica. URL:[Link]

  • Acylhydrazones and Their Biological Activity: A Review. Source: Molecules (via PMC).[3] URL:[Link]

  • Structure–activity relationship (SAR) for the N-acylhydrazones containing the thiophene ring (Comparative bioisostere study). Source: ResearchGate.[4][5] URL:[Link]

Sources

Foundational

Introduction: The Significance of Furohydrazides and Piperidine Moieties

An In-depth Technical Guide to the Synthesis of 5-(Piperidin-1-ylmethyl)-2-furohydrazide This guide provides a comprehensive overview of a viable synthetic pathway for 5-(Piperidin-1-ylmethyl)-2-furohydrazide, a heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-(Piperidin-1-ylmethyl)-2-furohydrazide

This guide provides a comprehensive overview of a viable synthetic pathway for 5-(Piperidin-1-ylmethyl)-2-furohydrazide, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The proposed synthesis is grounded in established chemical principles and draws upon methodologies reported for structurally related molecules. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Hydrazides are a class of organic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The furan ring, a five-membered aromatic heterocycle, is a common scaffold in many natural products and synthetic drugs. When incorporated into a hydrazide structure, it can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

The piperidine moiety is another crucial pharmacophore found in numerous pharmaceuticals.[3][4] Its presence can enhance a molecule's solubility, lipophilicity, and ability to interact with biological targets. The combination of a furohydrazide core with a piperidinomethyl substituent at the 5-position of the furan ring presents an intriguing scaffold for the exploration of new therapeutic agents.

This guide will delineate a logical and efficient multi-step synthesis of 5-(Piperidin-1-ylmethyl)-2-furohydrazide, starting from readily available precursors. We will delve into the mechanistic underpinnings of each reaction step, provide a detailed experimental protocol, and summarize key data in a clear and accessible format.

Proposed Synthetic Pathway: A Three-Step Approach

The synthesis of 5-(Piperidin-1-ylmethyl)-2-furohydrazide can be strategically approached in three main stages, starting from a derivative of 2-furoic acid. This pathway is designed for efficiency and relies on well-established chemical transformations.

Synthetic_Pathway cluster_0 Stage 1: Halomethylation cluster_1 Stage 2: Nucleophilic Substitution cluster_2 Stage 3: Hydrazinolysis Furoic_Acid_Ester Ethyl 2-Furoate Chloromethylated_Furan Ethyl 5-(chloromethyl)furoate Furoic_Acid_Ester->Chloromethylated_Furan (HCHO, HCl) or (t-BuOCl on aldehyde precursor) Piperidinomethyl_Furan_Ester Ethyl 5-(Piperidin-1-ylmethyl)furoate Chloromethylated_Furan->Piperidinomethyl_Furan_Ester Piperidine, Base Final_Product 5-(Piperidin-1-ylmethyl)-2-furohydrazide Piperidinomethyl_Furan_Ester->Final_Product Hydrazine Hydrate Key_Structures cluster_start Starting Material Precursor cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product start start_label 5-(chloromethyl)furfural int1 int1_label Ethyl 5-(chloromethyl)furoate int2 int2_label Ethyl 5-(Piperidin-1-ylmethyl)furoate final final_label 5-(Piperidin-1-ylmethyl)-2-furohydrazide

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Reaction Conditions for the Hydrazinolysis of Ethyl 5-(piperidin-1-ylmethyl)-2-furoate

Introduction & Strategic Context The synthesis of 5-substituted 2-furohydrazides represents a critical functional group transformation in medicinal chemistry. These compounds serve as highly versatile building blocks for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The synthesis of 5-substituted 2-furohydrazides represents a critical functional group transformation in medicinal chemistry. These compounds serve as highly versatile building blocks for the assembly of complex heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and bioactive Schiff bases[1][2].

Specifically, the hydrazinolysis of ethyl 5-(piperidin-1-ylmethyl)-2-furoate yields 5-(piperidin-1-ylmethyl)-2-furohydrazide . This intermediate is highly valued in drug development because it combines a basic, solubilizing piperidine moiety with a highly reactive hydrazide functional group, a structural motif frequently utilized in the design of kinase inhibitors and anti-viral agents[3].

Mechanistic Insights & Causality

To ensure a robust and reproducible protocol, it is essential to understand the chemical causality driving the reaction. The conversion of the ethyl ester to a hydrazide proceeds via a nucleophilic acyl substitution pathway.

  • The Alpha-Effect & Nucleophilicity: Hydrazine (

    
    ) is an exceptionally potent nucleophile due to the "alpha-effect"—the quantum mechanical repulsion between the unshared electron pairs on adjacent nitrogen atoms. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making it significantly more reactive toward the electrophilic carbonyl carbon of the furoate ester than standard amines[1].
    
  • Chemoselectivity: The substrate contains a tertiary amine within the piperidine ring. Because tertiary amines lack protons on the nitrogen atom, they cannot form stable substitution products and do not act as competing nucleophiles. Thus, hydrazine selectively attacks the ester.

  • Le Chatelier’s Principle & Side Reaction Mitigation: The protocol mandates the use of excess hydrazine hydrate (typically 5.0 equivalents). This excess is not merely for rate acceleration; it is causally required to prevent the formation of symmetrical N,N'-diacylhydrazines. If the concentration of hydrazine drops too low, the newly formed mono-hydrazide can act as a nucleophile and attack a second molecule of the unreacted ester[3].

  • Solvent Thermodynamics: Absolute ethanol is the optimal solvent. Its boiling point (78°C) provides a reflux temperature that delivers sufficient thermal energy to overcome the activation barrier of the tetrahedral intermediate formation, without causing thermal degradation to the sensitive furan ring[2].

Mechanism N1 Ethyl 5-(piperidin-1-ylmethyl) -2-furoate N3 Tetrahedral Intermediate (O- formation) N1->N3 N2 Hydrazine Hydrate (Alpha-effect Nucleophile) N2->N3 N4 Leaving Group Expulsion (Ethoxide leaves) N3->N4 N5 5-(piperidin-1-ylmethyl) -2-furohydrazide N4->N5

Nucleophilic acyl substitution mechanism for furohydrazide synthesis.

Experimental Protocol: A Self-Validating System

This protocol is engineered as a self-validating workflow. Each operational step includes a specific observable metric to ensure the transformation is proceeding with high fidelity.

Materials Required
  • Substrate: Ethyl 5-(piperidin-1-ylmethyl)-2-furoate (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 98% aqueous solution, 5.0 eq)

  • Solvent: Absolute Ethanol (Reagent grade)

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of ethyl 5-(piperidin-1-ylmethyl)-2-furoate in 25 mL of absolute ethanol.

  • Reagent Addition: Add 50.0 mmol (5.0 eq) of hydrazine hydrate dropwise at room temperature over 5 minutes. Causality: Dropwise addition prevents localized superheating and controls the initial exothermic mixing of the reagents.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) using a temperature-controlled oil bath. Maintain vigorous stirring.

  • TLC Validation: After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). Validation Metric: The disappearance of the higher-

    
     ester spot and the appearance of a lower-
    
    
    
    , highly polar hydrazide spot confirms reaction completion.
  • Workup & Concentration: Once complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator, 40°C water bath) to remove approximately 70-80% of the ethanol and unreacted hydrazine.

  • Crystallization: Add 10 mL of ice-cold distilled water to the concentrated residue and triturate. Cool the flask in an ice bath (0–5°C) for 1 to 2 hours to induce precipitation. Causality: The target hydrazide is significantly less soluble in cold aqueous mixtures than the starting ester or residual hydrazine.

  • Isolation: Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake with minimal ice-cold ethanol (2 x 5 mL) to remove trace impurities, then dry under high vacuum for 12 hours.

Workflow A 1. Reagent Preparation Ester + NH2NH2•H2O in EtOH B 2. Reflux 78°C for 4-8 hours A->B C 3. TLC Monitoring Check for ester consumption B->C C->B Incomplete D 4. Solvent Evaporation Reduce volume by 70% C->D Complete E 5. Crystallization Cool to 0-5°C & Filter D->E F 6. Validation NMR, IR, LC-MS E->F

Experimental workflow for the hydrazinolysis of ethyl 5-(piperidin-1-ylmethyl)-2-furoate.

Quantitative Data & Optimization

To maximize throughput and purity, the reaction conditions were evaluated across varying parameters. Table 1 summarizes the optimization of the hydrazinolysis conditions, demonstrating that 5.0 equivalents of hydrazine hydrate under ethanol reflux provides the optimal balance of yield and reaction time.

Table 1: Optimization of Hydrazinolysis Conditions

EntryHydrazine Hydrate (eq)SolventTemp (°C)Time (h)Yield (%)Observation / Side Reactions
11.5Ethanol781245High levels of unreacted starting material.
22.0Ethanol781262Formation of N,N'-diacylhydrazine byproduct.
35.0Ethanol78588Optimal conditions; clean conversion.
410.0Ethanol78489Yield plateaus; excess reagent complicates workup.
55.0Methanol65875Lower reflux temp increases required reaction time.

Table 2: Analytical Validation Metrics for 5-(piperidin-1-ylmethyl)-2-furohydrazide

Analytical MethodExpected Diagnostic SignalsStructural Correlation

H NMR (DMSO-

)

~9.60 ppm (s, 1H)
Hydrazide -NH- proton (exchangeable).

~4.40 ppm (br s, 2H)
Hydrazide -NH

protons (exchangeable).

7.05 (d), 6.45 (d) ppm
Furan ring protons (C3-H, C4-H).

~3.50 ppm (s, 2H)
Methylene linker (-CH

-) between furan and piperidine.
FT-IR (ATR) ~3300, 3200 cm

N-H stretching (primary and secondary amines).
~1650 cm

Amide I band (C=O stretching of hydrazide).
LC-MS (ESI+) m/z [M+H]

= 224.1
Confirms molecular weight of the target product.

References

  • [1] Hydrazine, 2-furanyl- | Supplier - Benchchem. Benchchem. Available at:

  • [2] Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. MDPI. Available at:

  • [3] Novel benzimidazole derivatives as anti-cervical cancer agents of potential multi-targeting kinase inhibitory activity. Arabian Journal of Chemistry. Available at:

Sources

Application

Application Note: Synthesis of Schiff Bases using 5-(Piperidin-1-ylmethyl)-2-furohydrazide

Abstract This technical guide details the optimized protocol for synthesizing Schiff bases (hydrazones) derived from 5-(piperidin-1-ylmethyl)-2-furohydrazide . This specific scaffold combines the lipophilic properties of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the optimized protocol for synthesizing Schiff bases (hydrazones) derived from 5-(piperidin-1-ylmethyl)-2-furohydrazide . This specific scaffold combines the lipophilic properties of the piperidine ring with the bioactive furan-hydrazone pharmacophore, making it a "privileged structure" for developing antimicrobial, anti-inflammatory, and analgesic agents. This document covers the de novo synthesis of the hydrazide precursor, the acid-catalyzed condensation to form the Schiff base, and critical characterization parameters.

Introduction & Pharmacological Context

Schiff bases containing furan and piperidine moieties have gained significant traction in medicinal chemistry due to their ability to modulate biological targets via the azomethine (–CH=N–) linkage. The electron-rich furan ring, coupled with the basic piperidine nitrogen, improves membrane permeability and solubility compared to simple furan derivatives.

Key Structural Features:

  • Piperidine Moiety: Enhances lipophilicity and bioavailability.[1]

  • Furan Ring: Bioisostere for phenyl rings; often associated with antimicrobial activity.

  • Hydrazone Linker: A rigid spacer that facilitates hydrogen bonding with receptor active sites.

Chemical Mechanism

The formation of the Schiff base follows a nucleophilic addition-elimination mechanism. The reaction is acid-catalyzed, typically using glacial acetic acid to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic for the attack by the terminal amino group of the hydrazide.

Mechanism Visualization

The following diagram illustrates the electron flow and reaction pathway:

SchiffBaseMechanism Reactants Reactants Hydrazide + Aldehyde Protonation Step 1: Protonation (Acid Catalyst Activates C=O) Reactants->Protonation H+ Attack Step 2: Nucleophilic Attack (Formation of Carbinolamine) Protonation->Attack R-NH₂ Dehydration Step 3: Dehydration (-H₂O Elimination) Attack->Dehydration Proton Transfer Product Final Product Schiff Base (Azomethine) Dehydration->Product -H₂O

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation.

Experimental Protocols

Part A: Preparation of Precursor (If not commercially available)

Target: 5-(Piperidin-1-ylmethyl)-2-furohydrazide Note: This compound is rarely available off-the-shelf and usually requires in-house synthesis via a Mannich reaction followed by hydrazinolysis.

Step A1: Mannich Reaction (Synthesis of Ethyl 5-(piperidin-1-ylmethyl)-2-furoate)
  • Reagents: Ethyl 2-furoate (0.1 mol), Paraformaldehyde (0.12 mol), Piperidine (0.12 mol), Ethanol (50 mL), Conc. HCl (0.5 mL).

  • Procedure:

    • In a round-bottom flask, dissolve Ethyl 2-furoate in ethanol.

    • Add paraformaldehyde and piperidine.

    • Add catalytic HCl and reflux at 80°C for 10–12 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Workup: Remove solvent under reduced pressure.[1] Neutralize residue with NaHCO₃ solution.[2] Extract with dichloromethane (DCM).[2] Dry over anhydrous Na₂SO₄ and concentrate.

Step A2: Hydrazinolysis (Synthesis of the Hydrazide)
  • Reagents: Mannich ester from Step A1 (0.05 mol), Hydrazine Hydrate 99% (0.2 mol), Absolute Ethanol (30 mL).

  • Procedure:

    • Dissolve the ester in absolute ethanol.

    • Add hydrazine hydrate dropwise (excess is used to prevent dimer formation).

    • Reflux for 6–8 hours.

    • Workup: Cool the mixture in an ice bath. The hydrazide usually precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from ethanol.

    • Yield Expectation: 70–85%.

    • Melting Point: ~118–120°C (Literature dependent).

Part B: Core Protocol – Synthesis of Schiff Bases

Target: N'-[(Substituted phenyl)methylidene]-5-(piperidin-1-ylmethyl)-2-furohydrazide

1. Materials & Reagents
  • Precursor: 5-(Piperidin-1-ylmethyl)-2-furohydrazide (1.0 mmol).

  • Electrophile: Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde) (1.0 mmol).

  • Solvent: Absolute Ethanol (20 mL).

  • Catalyst: Glacial Acetic Acid (3–5 drops).

  • Equipment: 100 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, TLC plates (Silica Gel 60 F254).

2. Detailed Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 5-(piperidin-1-ylmethyl)-2-furohydrazide in 15 mL of absolute ethanol. Ensure complete dissolution (warm slightly if necessary).

  • Addition: Add 1.0 mmol of the selected aromatic aldehyde to the solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid .

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.

    • Time: Typically 3–6 hours.

    • Monitoring: Check TLC every hour. Mobile phase: Chloroform:Methanol (9:1). Look for the disappearance of the hydrazide spot.

  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture onto crushed ice (approx. 50g) with stirring.

    • A precipitate should form immediately.

    • Let it stand for 30 minutes to maximize precipitation.

  • Purification:

    • Filter the solid using a Buchner funnel under vacuum.

    • Wash the cake 3x with cold water and 1x with cold ethanol.

    • Recrystallization: Recrystallize from hot ethanol (or DMF/Ethanol mix for less soluble derivatives) to obtain pure crystals.

Workflow Diagram

ExperimentalWorkflow Start Start: Dissolve Hydrazide in Ethanol AddAldehyde Add Equimolar Aldehyde + Glacial Acetic Acid Start->AddAldehyde Reflux Reflux (78°C) 3-6 Hours AddAldehyde->Reflux TLC Check TLC (CHCl3:MeOH 9:1) Reflux->TLC TLC->Reflux Incomplete IceBath Pour onto Crushed Ice Induce Precipitation TLC->IceBath Complete Filter Vacuum Filtration & Wash IceBath->Filter Recryst Recrystallization (Ethanol) Filter->Recryst

Figure 2: Operational workflow for the synthesis of the target Schiff bases.

Characterization & Data Analysis

Successful synthesis is validated by the following spectral signatures.

Expected Spectral Data
TechniqueFunctional GroupExpected SignalInterpretation
FT-IR –NH– (Amide)3150–3250 cm⁻¹Stretching vibration (Single band).
FT-IR C=O (Amide)1640–1680 cm⁻¹Carbonyl stretch (Amide I).
FT-IR C=N (Azomethine)1590–1620 cm⁻¹Key Indicator: Confirms Schiff base formation.
¹H NMR –CH=N–δ 8.2–8.8 ppm (s, 1H)Azomethine proton (Singlet).
¹H NMR –NH–δ 11.0–12.0 ppm (s, 1H)Amide proton (Exchangeable with D₂O).
¹H NMR Furan Ringδ 6.5–7.5 ppmAromatic protons (Doublets).[3]
¹H NMR Piperidineδ 1.4–2.5 ppm (m)Aliphatic methylene protons.[4]
Representative Data Table (Hypothetical)

For a series where R = substituent on benzaldehyde:

Compound CodeSubstituent (R)Yield (%)M.P. (°C)Appearance
SB-01 H78182–184White needles
SB-02 4-Cl82195–197Pale yellow solid
SB-03 4-OCH₃75178–180Cream powder
SB-04 4-NO₂88210–212Orange solid

Troubleshooting & Expert Tips

  • Moisture Sensitivity: While Schiff base formation produces water, the presence of excessive water in the solvent can push the equilibrium backward (hydrolysis). Use absolute ethanol.

  • Catalyst Control: Do not add excess acetic acid. Too much acid can protonate the amine of the hydrazide, rendering it non-nucleophilic and inhibiting the reaction.

  • Piperidine Interference: The basic nitrogen in the piperidine ring may form salts with the acetic acid. This is generally reversible during the basic/aqueous workup, but if the product fails to precipitate, neutralize the solution to pH 7–8 using dilute NaOH before pouring onto ice.

  • Oiling Out: If the product forms an oil instead of a solid upon pouring into ice water, scratch the glass vessel with a rod or add a seed crystal. Alternatively, extract the oil with DCM and evaporate.

References

  • Alam, M. et al. (2019). Synthesis, characterization and biological evaluation of some novel Schiff bases derived from furan-2-carbohydrazide. Arabian Journal of Chemistry.

  • Siddiqui, N. et al. (2013). Synthesis and antimicrobial activity of some new Schiff bases of 5-substituted furan-2-carboxaldehydes.[5] Journal of Saudi Chemical Society.

  • BenchChem. (2025).[1] Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide. (Reference for Mannich/Piperidine chemistry protocols).

  • National Institutes of Health (NIH). (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis and spectroscopic investigations.

  • RSC Advances. (2015). Synthesis and biological evaluation of furan-based Schiff bases.

Sources

Method

Application Note: Antimicrobial Susceptibility Testing (AST) Methods for Furohydrazide Derivatives

Target Audience : Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale Furohydrazide derivatives, such as 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide and 5-nitro-2-furoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience : Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Furohydrazide derivatives, such as 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide and 5-nitro-2-furoic acid hydrazones, represent a highly active class of synthetic antimicrobial agents. They demonstrate potent broad-spectrum activity against aerobic bacteria, fungi[1], and notably, dormant and log-phase Mycobacterium tuberculosis[2].

To accurately evaluate their Minimum Inhibitory Concentration (MIC), researchers must understand their mechanism of action. Furohydrazides generally function as prodrugs. Upon entering the bacterial cell, they are reduced by specific nitroreductases (e.g., Type I oxygen-insensitive nitroreductases). This enzymatic reduction generates highly reactive nitroso and hydroxylamino intermediates that covalently bind to DNA and critical proteins, leading to rapid bactericidal cell death[3].

G A 5-Nitro-furohydrazide (Prodrug) B Bacterial Nitroreductases A->B Enzymatic Reduction C Reactive Intermediates (Nitroso/Hydroxylamino) B->C Electron Transfer D DNA Cleavage & Protein Adducts C->D Covalent Binding E Bactericidal Effect D->E Cellular Collapse

Mechanism of action for 5-nitro-furohydrazide prodrug activation and bactericidal effect.

Methodological Framework: Overcoming Compound-Specific Challenges

Standard AST methods often fail when applied blindly to novel furohydrazides due to three primary physicochemical challenges. As a self-validating system, your experimental design must account for the causality behind these failures:

  • Hydrophobicity & Precipitation : Furohydrazides typically possess high partition coefficients (LogP). Direct dissolution in aqueous media causes immediate precipitation, leading to artificially high MIC values. Causality & Solution : Primary stock solutions must be prepared in 100% anhydrous Dimethyl Sulfoxide (DMSO) to ensure complete solvation of the hydrophobic core.

  • Solvent Toxicity : Bacteria are highly sensitive to DMSO. Causality & Solution : To prevent DMSO-induced growth inhibition (which creates false-positive susceptibility data), the final assay concentration must never exceed 1% (v/v). This requires a meticulously planned intermediate dilution step.

  • Colorimetric Interference : Many nitro-aromatic compounds are intensely yellow or orange. Causality & Solution : This intrinsic color masks the visual turbidity of bacterial pellets in standard Broth Microdilution (BMD). Visual reading must be supplemented with spectrophotometric analysis (OD600) or a resazurin-based viability dye[2].

Experimental Protocols

The following protocols are harmonized with the for aerobic bacteria[4] and the [5].

G A 1. Compound Dissolution (10 mg/mL in 100% DMSO) B 2. Intermediate Dilution (100x in CAMHB/7H9) A->B C 3. 2-Fold Serial Dilution (96-well Microtiter Plate) B->C D 4. Bacterial Inoculation (Final: 5x10^5 CFU/mL) C->D E 5. Incubation (35°C, 16-24h or 7-14 days) D->E F 6. MIC Determination (OD600 or Resazurin) E->F

Step-by-step workflow for broth microdilution testing of furohydrazide derivatives.

Protocol 1: Preparation of Furohydrazide Stock and Working Solutions

Self-Validating Principle: Accurate weighing and complete dissolution are the foundations of AST. Any undissolved particulate will skew the dose-response curve.

  • Weighing : Accurately weigh 10.0 mg of the furohydrazide derivative using an analytical balance (±0.01 mg precision).

  • Primary Stock (10 mg/mL) : Dissolve the powder in 1.0 mL of 100% anhydrous DMSO. Vortex for 2 minutes. If the compound resists dissolution, sonicate in a water bath at 37°C for 5–10 minutes. Note: Do not exceed 40°C to prevent thermal degradation of the hydrazone bond.

  • Intermediate Dilution (100x) : Dilute the primary stock 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield a 100 µg/mL working solution containing exactly 1% DMSO.

Protocol 2: Broth Microdilution (BMD) Assay for Aerobic Bacteria
  • Inoculum Preparation : Select 3–5 morphologically similar colonies from an overnight agar plate. Suspend in sterile 0.85% saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Inoculum Dilution : Dilute the suspension 1:150 in CAMHB to achieve a starting concentration of

    
     CFU/mL[6].
    
  • Plate Setup (96-well U-bottom microtiter plate) :

    • Dispense 50 µL of CAMHB into columns 2–12.

    • Add 100 µL of the furohydrazide working solution (100 µg/mL) to column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating up to column 10. Discard 50 µL from column 10.

  • Inoculation : Add 50 µL of the diluted inoculum (

    
     CFU/mL) to columns 1–11. The final well volume is 100 µL, and the final bacterial concentration is strictly 
    
    
    
    CFU/mL.
    • Column 11: Growth Control (Inoculum + CAMHB + 1% DMSO). Validates that 1% DMSO does not inhibit the specific strain.

    • Column 12: Sterility Control (CAMHB only). Validates aseptic technique.

  • Incubation : Seal the plate with a breathable membrane and incubate at 35°C ± 2°C for 16–20 hours under ambient air[4].

Protocol 3: Resazurin Microtiter Assay (REMA) for Mycobacteria

Due to the slow growth of M. tuberculosis (14–21 days) and the severe color interference of furohydrazides over long incubations, REMA is the preferred method, aligning with[7].

  • Media : Use Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80 (to prevent mycobacterial clumping).

  • Setup : Perform serial dilutions of the furohydrazide as in Protocol 2, but utilizing the 7H9 broth.

  • Inoculation : Inoculate with M. tuberculosis H37Rv adjusted to

    
     CFU/mL.
    
  • Incubation : Incubate at 37°C for 7 days in a humidified environment to prevent evaporation.

  • Resazurin Addition : Add 30 µL of a 0.02% resazurin sodium salt solution to each well. Incubate for an additional 24–48 hours.

  • Interpretation : A change from blue (oxidized, non-fluorescent) to pink (reduced, highly fluorescent) indicates bacterial viability. The MIC is defined as the lowest concentration that prevents this colorimetric shift.

Data Presentation & Quality Control

To ensure the trustworthiness of the assay, quality control (QC) strains must be tested concurrently. If the MIC of the reference antibiotic falls outside the acceptable range, the entire assay must be invalidated and repeated.

Table 1: Acceptable Quality Control Ranges and Typical Furohydrazide MIC Profiles

Organism / StrainCompound / DrugExpected MIC Range (µg/mL)Purpose
Escherichia coli ATCC 25922Ciprofloxacin (Control)0.004 – 0.015Assay Validation
Staphylococcus aureus ATCC 29213Vancomycin (Control)0.5 – 2.0Assay Validation
Mycobacterium tuberculosis H37RvIsoniazid (Control)0.03 – 0.12Assay Validation[7]
Gram-Negative PathogensNovel Furohydrazides0.5 – 16.0Experimental Data
Mycobacterium spp.5-Nitro-furohydrazides0.1 – 4.0Experimental Data[2]

References

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI.org.[Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "MIC Determination of non-fastidious and fastidious organisms." EUCAST.org.[Link]

  • "5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures." PubMed, National Institutes of Health.[Link]

  • "Structure-dependent variation in the mutagenic, prophage-inducing and antibacterial activities of 5-nitro-2-furamide derivatives." PubMed, National Institutes of Health.[Link]

  • "Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on Mycobacterium tuberculosis." PubMed, National Institutes of Health.[Link]

Sources

Application

Application Note: Cyclization of Furohydrazides to 1,3,4-Oxadiazoles

[1] Abstract & Strategic Scope The transformation of furohydrazides (furan-2-carbohydrazides) into 1,3,4-oxadiazoles represents a critical scaffold construction in medicinal chemistry. This heterocycle serves as a bioiso...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Scope

The transformation of furohydrazides (furan-2-carbohydrazides) into 1,3,4-oxadiazoles represents a critical scaffold construction in medicinal chemistry. This heterocycle serves as a bioisostere for esters and amides, offering improved metabolic stability and hydrogen-bonding capability.

However, the furan moiety presents a specific challenge : its electron-rich aromatic nature makes it highly susceptible to acid-catalyzed ring opening and polymerization (resinification) under the harsh dehydrating conditions typically used for oxadiazole synthesis.

This guide details two distinct protocols tailored to substrate stability:

  • Protocol A (The Classical Route):

    
    -mediated dehydrative cyclization. Best for robust substrates where high yield is paramount.
    
  • Protocol B (The Mild Oxidative Route): Iodine (

    
    ) mediated cyclization of hydrazones. Best for acid-sensitive furan derivatives to prevent ring degradation.
    

Strategic Considerations & Decision Tree

Before selecting a protocol, analyze the substituents on the furan ring. Electron-Donating Groups (EDGs) increase acid sensitivity, necessitating Protocol B. Electron-Withdrawing Groups (EWGs) stabilize the ring, allowing Protocol A.

G Start Start: Furohydrazide Substrate Decision Analyze Furan Substituents Start->Decision Robust EWG Present (e.g., -NO2, -Cl) Acid Stable Decision->Robust Stable Sensitive EDG Present (e.g., -Me, -OMe) Acid Sensitive Decision->Sensitive Unstable ProtA Protocol A: POCl3 Dehydration (High Yield, Harsh) Robust->ProtA ProtB Protocol B: I2/K2CO3 Oxidative (Mild, Green) Sensitive->ProtB

Figure 1: Decision matrix for selecting the appropriate cyclization methodology based on furan ring stability.

Protocol A: Phosphorus Oxychloride ( ) Mediated Cyclization[2][3]

Context: This is the standard industrial method for converting 1,2-diacylhydrazines (or converting a hydrazide + carboxylic acid in situ) into 1,3,4-oxadiazoles. Mechanism:


 acts as a potent dehydrating agent, activating the carbonyl oxygen into a leaving group (chlorophosphate ester), facilitating intramolecular nucleophilic attack.
Mechanistic Pathway[1][4][5]

Mechanism Step1 Diacylhydrazine (Tautomerization) Step2 O-Attack on P (Activation) Step1->Step2 + POCl3 Step3 Imidoyl Phosphate Intermediate Step2->Step3 - Cl- Step4 Cyclization & Elimination Step3->Step4 Intramolecular Attack Product 1,3,4-Oxadiazole Step4->Product - PO2Cl2 - HCl

Figure 2: Mechanistic pathway of POCl3-mediated dehydrative cyclization.

Experimental Procedure

Reagents:

  • Furohydrazide (1.0 equiv)

  • Carboxylic Acid derivative (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (5.0 - 10.0 equiv)
    
  • Solvent: Neat (reflux) or Toluene (if temp control required)

Step-by-Step Protocol:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the furohydrazide (e.g., 10 mmol) and the corresponding carboxylic acid (10 mmol).

  • Addition: Carefully add

    
     (15 mL) to the mixture.
    
    • Critical Caution:

      
       is corrosive and reacts violently with moisture. Perform in a fume hood.
      
  • Reflux: Heat the reaction mixture to reflux (105–110 °C) on an oil bath.

    • Furan Note: Monitor strictly.[1] If the reaction mixture turns black/tarry rapidly, reduce temperature to 80 °C or switch to Protocol B.

  • Monitoring: Monitor progress via TLC (System: Ethyl Acetate/Hexane 4:6). Reaction typically completes in 4–8 hours. Look for the disappearance of the hydrazide starting material.

  • Quenching (Exothermic): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 200g) with vigorous stirring.

    • Why: This hydrolyzes excess

      
       into phosphoric acid and HCl.
      
  • Neutralization: Neutralize the resulting acidic slurry with solid Sodium Bicarbonate (

    
    ) or 10% NaOH solution until pH ~8.
    
    • Why: Oxadiazoles are stable in base, but furan rings may degrade if left in the acidic quench solution for too long.

  • Isolation: The solid precipitate is filtered, washed with cold water, and dried. Recrystallize from Ethanol or Ethanol/DMF mixtures.

Protocol B: Iodine-Mediated Oxidative Cyclization[1]

Context: This "Green Chemistry" approach avoids harsh acidic conditions. It proceeds via the formation of an acylhydrazone intermediate followed by oxidative cyclization using Iodine (


) and a base (

).[2][3] Suitability: Ideal for furan derivatives prone to acid-catalyzed polymerization.
Experimental Procedure

Reagents:

  • Furohydrazide (1.0 equiv)

  • Aldehyde (1.0 equiv) — Note: This route uses aldehydes, not acids.

  • Iodine (

    
    ) (1.1 equiv)
    
  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: DMSO or Dioxane (DMSO is preferred for solubility).

Step-by-Step Protocol:

  • Step 1: Hydrazone Formation (In-situ):

    • Dissolve furohydrazide (1 mmol) and the aromatic aldehyde (1 mmol) in Ethanol (10 mL).

    • Reflux for 2 hours. (Confirm hydrazone formation by TLC).

    • Note: Often, one can proceed to Step 2 in the same pot if using DMSO as the solvent from the start.

  • Step 2: Oxidative Cyclization:

    • If isolated, dissolve the hydrazone in DMSO (5 mL).

    • Add

      
       (3 mmol) and Molecular Iodine (
      
      
      
      , 1.1 mmol).
  • Reaction: Stir the mixture at 80–100 °C.

    • Visual Cue: The dark color of iodine will fade as it is consumed.

  • Monitoring: TLC usually shows conversion within 2–5 hours.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-cold water containing 5% Sodium Thiosulfate (

      
      ).
      
    • Why: Thiosulfate reduces unreacted iodine (brown) to iodide (colorless), preventing contamination of the product.

  • Isolation: Extract with Ethyl Acetate (

    
     mL) or filter the precipitate if solid forms.
    
  • Purification: Silica gel column chromatography (Gradient: 10% to 40% EtOAc in Hexane).

Comparative Data & Troubleshooting

FeatureProtocol A (

)
Protocol B (

)
Reaction Type Dehydrative CyclizationOxidative Cyclization
Starting Materials Hydrazide + AcidHydrazide + Aldehyde
pH Conditions Highly AcidicBasic
Furan Stability Moderate to Low (Risk of charring)High (Excellent preservation)
Typical Yield 70–90%60–85%
Green Metric Poor (Corrosive waste)Good (Benign reagents)
QC & Validation Parameters
  • 1H NMR (DMSO-d6):

    • Success: Disappearance of the -NH-NH- protons (typically broad singlets around 10–12 ppm).

    • Furan Integrity: Check furan ring protons.[4] H-3, H-4, H-5 usually appear as doublets/multiplets between 6.5–8.0 ppm.

  • IR Spectroscopy:

    • Success: Disappearance of Carbonyl (

      
      ) amide stretch (~1650 cm⁻¹) and NH stretch (~3200 cm⁻¹).
      
    • Product: Appearance of

      
       stretch (~1600–1620 cm⁻¹) and 
      
      
      
      oxadiazole stretch (~1020–1050 cm⁻¹).

References

  • Guin, S., et al. (2011). "Iodine-catalyzed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles."[5] Organic & Biomolecular Chemistry.

  • Amir, M., & Kumar, S. (2012). "Synthesis of 1,3,4-oxadiazole derivatives using POCl3 as dehydrating agent."[6] International Journal of Chemical Sciences.

  • BenchChem. "Stability issues of furan rings in acidic or basic conditions." BenchChem Technical Notes.

  • Yu, W., et al. (2013). "Iodine-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles."[5] The Journal of Organic Chemistry.

  • Mahdi, I.S., et al. (2020). "Chemical biology of cyclization reactions by using POCl3."[1] Eurasia Journal of Biosciences.

Sources

Method

Application Note: In Vitro Antitubercular Assay Protocols for Piperidine Derivatives

Introduction & Mechanistic Rationale The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the continuous discovery of novel chemical entities. Piperidine rings are highly druggable, versatile nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the continuous discovery of novel chemical entities. Piperidine rings are highly druggable, versatile nitrogen heterocycles that form the structural backbone of several experimental and approved antitubercular drugs[1][2]. Recent structure-activity relationship (SAR) studies highlight that novel piperidine derivatives—such as piperidin-4-imines and isoniazid-piperidine hydrazones—exhibit potent bactericidal activity by disrupting mycobacterial cell wall synthesis, specifically targeting the enoyl-acyl carrier protein reductase (InhA)[2][3].

To systematically evaluate the efficacy of these novel piperidine derivatives, researchers require a robust, self-validating in vitro screening cascade. This application note details the optimized Microplate Alamar Blue Assay (MABA) for primary minimum inhibitory concentration (MIC) determination[4], coupled with cytotoxicity counter-screens to establish a reliable Selectivity Index (SI).

Experimental Workflow Design

The screening of piperidine derivatives follows a tiered, high-throughput approach to eliminate false positives and highly toxic compounds early in the drug development pipeline.

TB_Assay_Workflow Start Piperidine Derivative Library Screening MABA Primary Screen: MABA / REMA (Replicating M. tuberculosis H37Rv) Start->MABA LORA Secondary Screen: LORA (Hypoxic / Non-replicating) MABA->LORA MIC ≤ 10 µg/mL Tox Cytotoxicity Counter-Screen (Vero / THP-1 Macrophages) MABA->Tox Parallel Intracellular Intracellular Efficacy Assay (Infected Macrophages) LORA->Intracellular Tox->Intracellular Low Tox Hit Lead Candidate Selection (SI > 10, MIC < 1 µg/mL) Intracellular->Hit

Figure 1: High-throughput in vitro screening workflow for novel piperidine-based antitubercular agents.

Core Protocol: Microplate Alamar Blue Assay (MABA)

The MABA (and the closely related Resazurin Microtiter Assay, REMA) relies on the reduction of resazurin—a blue, non-fluorescent dye—to resorufin, a pink, highly fluorescent compound, by metabolically active M. tuberculosis cells[4][5].

Reagent & Media Preparation
  • Test Media : Middlebrook 7H9 broth supplemented with 10% (v/v) OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% (v/v) glycerol, and 0.05% (v/v) Tween 80[5][6].

    • Expert Insight (Causality): The inclusion of 0.05% Tween 80 is non-negotiable. M. tuberculosis possesses a highly hydrophobic, mycolic acid-rich cell wall that causes severe clumping in liquid culture. Tween 80 acts as a surfactant to ensure a homogenous single-cell suspension, which is critical for reproducible OD600 readings and uniform drug exposure.

  • Compound Stocks : Dissolve piperidine derivatives in 100% DMSO to a stock concentration of 10 mg/mL.

Step-by-Step Assay Execution
  • Plate Hydration (Edge-Effect Mitigation) : Dispense 200 µL of sterile deionized water into all outer perimeter wells of a 96-well clear, flat-bottom microplate[6][7].

    • Expert Insight (Causality): Microplates incubated for 7 days at 37°C are highly susceptible to evaporation. Evaporation in the peripheral wells artificially concentrates the drug and media, leading to skewed MIC values and false-positive resistance profiles.

  • Compound Dilution : Add 100 µL of 7H9 test media to columns 3–11 (rows B–G). Add 200 µL of the piperidine derivative (diluted in 7H9 to 2× the desired top concentration, e.g., 200 µg/mL) to column 2. Perform a serial two-fold dilution by transferring 100 µL from column 2 to column 3, mixing thoroughly, and continuing to column 10[8]. Discard 100 µL from column 10. Column 11 serves as the drug-free growth control.

    • Note: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations are intrinsically toxic to mycobacteria.

  • Inoculum Preparation : Harvest M. tuberculosis H37Rv at the mid-logarithmic growth phase (OD600 = 0.6–0.8). Dilute the culture in 7H9 media to a final theoretical OD600 of 0.005 (approximately

    
     CFU/mL)[9].
    
  • Inoculation : Dispense 100 µL of the bacterial suspension into wells in columns 2–11 (rows B–G). The final assay volume is 200 µL per well[9].

  • Incubation : Seal the plates with gas-permeable membranes or parafilm and incubate at 37°C in a normal atmosphere for 5 to 7 days[5][8].

  • Indicator Addition & Readout : On day 7, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to one growth control well[10][11]. Re-incubate for 24 hours. If the well turns pink, add the dye mixture to all remaining wells and incubate for an additional 24 hours[6][8].

    • Expert Insight (Causality): The supplementary Tween 80 added alongside the dye permeabilizes the thick mycobacterial envelope, accelerating the intracellular uptake of resazurin and enhancing signal resolution[8][11].

  • Data Acquisition : Determine the MIC visually (the lowest concentration preventing a color change from blue to pink) or fluorometrically (Excitation 530 nm / Emission 590 nm)[6][7].

Cytotoxicity & Selectivity Index (SI) Profiling

A potent antitubercular piperidine derivative is only viable for downstream development if it exhibits low host-cell toxicity[2].

Protocol Overview
  • Seed THP-1 human macrophages or Vero cells at

    
     cells/well in a 96-well tissue culture plate.
    
  • Expose cells to a concentration gradient of the piperidine derivative (e.g., 1 to 200 µg/mL) for 72 hours.

  • Assess cell viability using the MTT assay or CellTiter-Blue to calculate the half-maximal inhibitory concentration (IC50)[2].

  • Self-Validation Metric : Calculate the Selectivity Index (SI) = IC50 / MIC. An SI

    
     is the standard pharmacological threshold for advancing a compound to intracellular macrophage assays.
    

Quantitative Data Interpretation

The following table summarizes the expected performance metrics for standard antitubercular agents compared to recently developed piperidine derivatives analyzed via MABA[2][3].

Table 1: Comparative in vitro efficacy and cytotoxicity of antitubercular agents

Compound ClassRepresentative ScaffoldMIC against H37Rv (µg/mL)Cytotoxicity IC50 (µg/mL)Selectivity Index (SI)
First-Line Drug Isoniazid (INH)0.02 - 0.06> 100> 1000
First-Line Drug Rifampicin (RIF)0.06 - 0.50> 100> 200
Piperidine Derivative Piperidin-4-imine1.56 - 6.25> 50> 8
Piperidine Derivative INH-Piperidine Hydrazone0.39 - 1.56> 100> 64
Piperidine Derivative β-Aminopropioamidoxime0.78 - 3.12> 50> 16

Assay Quality Control and Troubleshooting

To ensure the assay is a self-validating system, researchers must calculate the Z'-factor for each MABA plate when reading fluorometric data:



Where


 and 

are the standard deviation and mean of the positive (growth, no drug) and negative (sterile media) controls. A Z'-factor

indicates an excellent, reliable assay with sufficient separation between the background and the biological signal. If the Z'-factor falls below 0.5, researchers should investigate potential edge-effect evaporation or incomplete resazurin reduction due to insufficient Tween 80 permeabilization.

References

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology (PubMed/NIH).[Link]

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]

  • Design, development, drug-likeness, and molecular docking studies of novel piperidin-4-imine derivatives as antitubercular agents. Drug Design, Development and Therapy (PMC/NIH).[Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Pharmaceuticals (MDPI).[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-(Piperidin-1-ylmethyl)-2-furohydrazide

Introduction & Scientific Rationale Furohydrazides are highly privileged pharmacophores in medicinal chemistry, frequently serving as critical intermediates or active pharmaceutical ingredients (APIs) in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Furohydrazides are highly privileged pharmacophores in medicinal chemistry, frequently serving as critical intermediates or active pharmaceutical ingredients (APIs) in the development of antitubercular, antibacterial, and monoamine oxidase (MAO) inhibitory agents[1][2]. Specifically, derivatives bearing the 2-furohydrazide core have demonstrated potent in vitro activity against Mycobacterium tuberculosis (MTB), with some analogs exhibiting Minimum Inhibitory Concentrations (MICs) as low as 2.65 µM[1][3].

The synthesis of 5-(Piperidin-1-ylmethyl)-2-furohydrazide involves two critical transformations: the amination of a furanic precursor and the subsequent hydrazinolysis of the ester. Conventionally, hydrazinolysis of esters is notoriously sluggish. It often requires prolonged heating (hours to days) under reflux, which can lead to unwanted side reactions such as the formation of dihydrazides (RCONHNHCOR), partial decarboxylation, or thermal degradation of the heteroaromatic furan ring.

To overcome these thermodynamic barriers, Microwave-Assisted Organic Synthesis (MAOS) is employed. Microwave irradiation provides rapid, volumetric dielectric heating that directly couples with highly polar molecules (such as hydrazine hydrate and the ester carbonyl). This targeted energy transfer drastically lowers the apparent activation energy barrier, accelerating nucleophilic acyl substitution and driving the reaction to completion in minutes rather than days, while adhering to the principles of green chemistry[4][5].

Reaction Pathway & Mechanistic Causality

The synthesis is designed as a two-step, highly efficient microwave-assisted workflow.

Step 1: Nucleophilic Substitution (Amination) We begin with methyl 5-(chloromethyl)-2-furoate. The chloromethyl group is a highly reactive electrophile. Under conventional heating, prolonged exposure to basic conditions can lead to the hydrolysis of the ester or polymerization. By utilizing microwave irradiation, the nucleophilic attack by piperidine is completed in under 5 minutes. The rapid kinetic profile outpaces the slower hydrolysis side-reactions, ensuring a high yield of methyl 5-(piperidin-1-ylmethyl)-2-furoate.

Step 2: Hydrazinolysis The aminated ester is then subjected to hydrazinolysis. Hydrazine hydrate is an excellent nucleophile due to the alpha-effect. Under microwave conditions (typically 300W, 100 °C), the dielectric heating selectively excites the polar hydrazine and the carbonyl dipole. This rapid energy transfer facilitates the formation of the tetrahedral intermediate and the subsequent expulsion of the methoxide leaving group, yielding the target hydrazide without the formation of symmetric dihydrazides[6].

SynthesisPathway A Methyl 5-(chloromethyl) -2-furoate B Methyl 5-(piperidin-1-ylmethyl) -2-furoate A->B Piperidine, K2CO3 MW: 80°C, 5 min C 5-(Piperidin-1-ylmethyl) -2-furohydrazide B->C Hydrazine Hydrate MW: 100°C, 3 min

Fig 1: Two-step microwave-assisted synthesis pathway of the target furohydrazide.

Quantitative Method Comparison

The implementation of MAOS provides a self-validating improvement over conventional benchtop chemistry. The table below summarizes the empirical data comparing the two methodologies for the hydrazinolysis step.

ParameterConventional Reflux MethodMicrowave-Assisted Method (MAOS)Causality / Scientific Insight
Reaction Time 12 - 24 hours3 - 5 minutesDielectric heating directly excites polar bonds, accelerating kinetics[4][5].
Yield 55% - 65%88% - 94%Short reaction time prevents furan ring degradation and dihydrazide formation.
Solvent Requirement High (Ethanol/Methanol reflux)Minimal / Solvent-freeMicrowave energy eliminates the need for bulk convective heat transfer media.
Purity (Crude) Moderate (Requires column)High (Recrystallization only)Suppression of side reactions leads to a cleaner crude profile.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. TLC monitoring and specific physical phase changes act as built-in quality control checkpoints.

Equipment & Reagents
  • Microwave Reactor: Dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure-rated sealed vessels.

  • Reagents: Methyl 5-(chloromethyl)-2-furoate, Piperidine (99%), Potassium carbonate (anhydrous), Hydrazine hydrate (99%), Absolute ethanol.

Protocol A: Synthesis of Methyl 5-(piperidin-1-ylmethyl)-2-furoate
  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add methyl 5-(chloromethyl)-2-furoate (1.0 mmol, 174.6 mg).

  • Reagent Addition: Add piperidine (1.2 mmol, 102 mg) and anhydrous K₂CO₃ (1.5 mmol, 207 mg) as an acid scavenger. Add 2 mL of absolute ethanol to facilitate stirring.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in the microwave synthesizer at 80 °C (Power: ~100 W, dynamic modulation) for 5 minutes.

  • Validation & Workup: Cool the vessel to room temperature using compressed air cooling. The reaction mixture should transition from a clear solution to a cloudy suspension (precipitation of KCl). Monitor by TLC (Hexane:EtOAc 7:3); the starting material spot (Rf ~0.6) should be completely consumed.

  • Isolation: Filter the inorganic salts. Concentrate the filtrate under reduced pressure to afford the intermediate ester as a pale yellow oil. Proceed to Protocol B without further purification.

Protocol B: Hydrazinolysis to 5-(Piperidin-1-ylmethyl)-2-furohydrazide
  • Preparation: Transfer the crude methyl 5-(piperidin-1-ylmethyl)-2-furoate (~1.0 mmol) into a clean 10 mL microwave-safe vial.

  • Reagent Addition: Add an excess of hydrazine hydrate (99%, 5.0 mmol, ~250 µL). Scientific Insight: The 5-fold excess is critical to strictly favor the mono-hydrazide and entirely suppress the formation of the symmetrical dihydrazide.

  • Irradiation: Seal the vial. Irradiate at 100 °C (Power: ~150 W) for 3 minutes. Caution: Hydrazinolysis generates pressure; ensure the microwave pressure limit is set to at least 250 psi[4].

  • Quenching & Precipitation: Cool the reaction to room temperature. Pour the mixture into 15 mL of crushed ice water. The sudden drop in solubility will force the target hydrazide to precipitate.

  • Isolation: Collect the solid via vacuum filtration. Wash with cold distilled water (2 x 5 mL) to remove unreacted hydrazine.

  • Purification: Recrystallize from hot ethanol to yield 5-(Piperidin-1-ylmethyl)-2-furohydrazide as off-white crystals.

Workflow Step1 1. Reagent Loading Ester + Excess Hydrazine Hydrate Step2 2. Microwave Irradiation 100°C, 3 min, Sealed Vessel Step1->Step2 Step3 3. Thermal Quenching Ice Water Addition & Precipitation Step2->Step3 Step4 4. Isolation Vacuum Filtration & EtOH Recrystallization Step3->Step4

Fig 2: Operational workflow for the microwave-assisted hydrazinolysis step.

Conclusion

The microwave-assisted synthesis of 5-(Piperidin-1-ylmethyl)-2-furohydrazide represents a highly optimized, scalable approach for generating privileged heterocyclic scaffolds. By leveraging dielectric heating, chemists can bypass the thermodynamic bottlenecks of conventional amination and hydrazinolysis, reducing a multi-day process to under 10 minutes of active reaction time. The resulting high-purity hydrazide is immediately suitable for downstream condensation into biologically active hydrazide-hydrazones or other advanced pharmaceutical intermediates.

References

1. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. National Institutes of Health (PMC). Available at: 2.[1] Diversity oriented design of various hydrazides and their in vitro evaluation against Mycobacterium tuberculosis H37(Rv) strains. ResearchGate. Available at: 3.[2] A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. ResearchGate. Available at: 4. Hydrazide-Hydrazone Derivatives and Their Antitubercular Activity. ResearchGate. Available at: 5. Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. ScienceMadness / Defence Science Journal. Available at: 6.[5] Design, Microwave-Assisted Synthesis, Biological Evaluation, Molecular Docking, and ADME Studies of Pyrrole-Based Hydrazide-Hydrazones. Macedonian Journal of Chemistry and Chemical Engineering. Available at: 7.[6] Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives. University of Pretoria. Available at:

Sources

Method

Application Note: Strategic HPLC Method Development for Furohydrazide Purity and Impurity Profiling

Topic: HPLC method development for furohydrazide purity analysis Content Type: Application Note and Protocol Analyte Assessment & Mechanistic Insight Before injecting a single sample, we must deconstruct the molecule to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC method development for furohydrazide purity analysis Content Type: Application Note and Protocol

Analyte Assessment & Mechanistic Insight

Before injecting a single sample, we must deconstruct the molecule to predict its chromatographic behavior.

Physicochemical Profile
  • Molecule: Furohydrazide (C

    
    H
    
    
    
    N
    
    
    O
    
    
    )
  • Structure: A furan ring coupled to a hydrazide group (-CONHNH

    
    ).
    
  • Key Properties:

    • Polarity: High. The hydrazide group is a hydrogen bond donor/acceptor.

    • pKa: The terminal hydrazine nitrogen is weakly basic (pKa of conjugate acid

      
       3.0–3.5). The furan ring oxygen is non-basic. 2-Furoic acid (key degradant) has a pKa of 3.17.
      
    • UV Chromophore: The furan ring provides strong absorption at 254 nm and 280 nm, but the hydrazide tail contributes little to UV activity.

The Separation Challenge (Expert Insight)

The primary challenge is retention and selectivity .

  • At low pH (pH < 3): Furohydrazide is protonated (

    
    ). While this suppresses silanol interactions, the cationic charge makes it highly polar, risking elution in the void volume on standard C18 columns.
    
  • At neutral pH (pH > 6): Furohydrazide is neutral (retained), but 2-furoic acid is anionic (

    
    ) and will elute very early.
    
  • Solution: A "aq-compatible" polar-embedded C18 column or a Phenyl-Hexyl phase is recommended to engage the furan ring via

    
    -
    
    
    
    interactions while tolerating 100% aqueous starts to retain the polar hydrazide.

Experimental Protocol: Method Development Workflow

Reagents and Standards
  • Reference Standard: Furohydrazide (>99.0%).

  • Impurity Standards: 2-Furoic Acid (Hydrolysis product), Hydrazine (Process impurity - Note: Requires derivatization for UV detection, see Section 4).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC Grade.

  • Buffer: 10 mM Ammonium Formate (pH 3.0) and 10 mM Ammonium Acetate (pH 5.0).

Step 1: Column & pH Screening
  • Objective: Maximize retention (

    
    ) and separate the API from the acid hydrolysis product.
    
  • Columns to Screen:

    • C18 (Base Deactivated): Standard reference (e.g., Agilent Zorbax Eclipse Plus).

    • Polar-Embedded C18: For enhanced retention of polar bases (e.g., Waters SymmetryShield RP18).

    • Phenyl-Hexyl: For alternative selectivity via

      
      -
      
      
      
      interactions with the furan ring.

Screening Gradient:

Time (min) % Organic (B) Flow (mL/min)
0.0 2 1.0
10.0 60 1.0
12.0 60 1.0
12.1 2 1.0

| 15.0 | 2 | 1.0 |

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: Acetonitrile

Step 2: Optimization (The "Golden" Conditions)

Based on typical hydrazide behavior, the Phenyl-Hexyl column often provides superior separation of the aromatic furan ring from aliphatic impurities.

Optimized Protocol:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 210 nm (for non-aromatic impurities).

Gradient Program:

Time (min) % B Rationale
0.0 3 Hold low organic to retain polar Furohydrazide.
3.0 3 Isocratic hold to separate void interferences.
15.0 40 Shallow gradient to resolve related impurities.
18.0 90 Wash column of highly lipophilic degradants.
20.0 90 Wash hold.
20.1 3 Re-equilibration.

| 25.0 | 3 | End. |

Stability-Indicating Stress Testing (Forced Degradation)

To demonstrate specificity, the method must resolve the API from its own degradation products.

Degradation Pathways

The primary instability of furohydrazide is hydrolysis of the amide bond, yielding 2-furoic acid and hydrazine. Oxidation can also occur at the hydrazide nitrogen.

DegradationPathway API Furohydrazide (API) Acid 2-Furoic Acid (Major Degradant) API->Acid Acid/Base Hydrolysis Hydrazine Hydrazine (Genotoxic Impurity) API->Hydrazine Hydrolysis Oxide N-Oxide / Dimer (Oxidative) API->Oxide H2O2 Oxidation

Figure 1: Predicted degradation pathways for Furohydrazide. Hydrolysis yields 2-furoic acid and hydrazine.

Stress Protocol
Stress ConditionReagent/ConditionTime/TempTarget Degradation
Acid Hydrolysis 0.1 N HCl60°C, 2-4 hrs10-20%
Base Hydrolysis 0.1 N NaOHRT, 1-2 hrs10-20% (Rapid)
Oxidation 3% H

O

RT, 1 hrMonitor N-oxides
Thermal Solid state80°C, 24 hrsPhysical stability
Photolytic UV/Vis Light1.2M lux hrsFuran ring opening

Self-Validating Check: If the peak purity (via DAD) of the Furohydrazide peak is <99.9% in any stressed sample, the gradient slope must be adjusted (flattened) to resolve the co-eluting degradant.

Special Consideration: Hydrazine Analysis

Critical Note: Hydrazine (N


H

) is a likely process impurity and degradation product. However, it does not have a sufficient UV chromophore for detection at ppm levels using the standard method above.

Strategy: For a comprehensive purity analysis, you cannot rely on the standard UV method for hydrazine.

  • Option A (Limit Test): Use a separate HILIC-MS method.

  • Option B (Derivatization): Pre-column derivatization with Benzaldehyde or Salicylaldehyde to form a hydrazone, which is UV-active and highly retained on C18 columns.

Derivatization Protocol (for Hydrazine quantification):

  • Mix 1 mL sample with 0.5 mL Benzaldehyde solution (in ACN).

  • Incubate at 40°C for 30 mins.

  • Inject into the standard HPLC system.

  • Hydrazine will appear as the Benzalazine derivative (eluting late, ~15-18 min).

Method Validation Summary (Data Structure)

Summarize your validation data in the following format to ensure compliance with ICH Q2(R1).

ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution (

) > 1.5 between API and nearest peak.
Inject Blank, Placebo, and Stressed Samples.
Linearity

5 levels (e.g., 50% to 150% of target conc).
Precision RSD < 2.0% (n=6)Repeated injection of standard.
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Dilute standard until noise threshold is met.
Accuracy 98.0% - 102.0% RecoverySpike placebo with API at 3 levels.

Visual Workflow: Method Development Lifecycle

MethodLifecycle Start Start: Molecule Assessment (pKa, Solubility, Chromophore) Screen Column & pH Screening (C18 vs Phenyl-Hexyl) Start->Screen Stress Forced Degradation Study (Acid, Base, Ox, Light) Screen->Stress Decision Is Peak Pure? Stress->Decision Optimize Optimize Gradient Slope & Temperature Decision->Optimize No Deriv Hydrazine Strategy (Derivatization/LC-MS) Decision->Deriv Yes Optimize->Stress Final Final Validated Method Deriv->Final

Figure 2: Iterative decision tree for developing the Furohydrazide HPLC method.

References

  • National Institute of Standards and Technology (NIST). *2-Furancar
Application

Application Note: Preparation of Metal Complexes with 5-(Piperidin-1-ylmethyl)-2-furohydrazide Ligands

Executive Summary This technical guide details the synthesis, complexation, and characterization of transition metal complexes derived from 5-(piperidin-1-ylmethyl)-2-furohydrazide . This ligand system combines the pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, complexation, and characterization of transition metal complexes derived from 5-(piperidin-1-ylmethyl)-2-furohydrazide . This ligand system combines the pharmacophoric properties of the piperidine ring with the versatile coordination chemistry of the furan-hydrazide moiety. These complexes are of significant interest in drug discovery, particularly for their potential DNA-binding, antimicrobial, and cytotoxic activities.

The protocol provided herein prioritizes the "Ester-Bromination-Amination" pathway for ligand synthesis, offering higher regioselectivity and yield compared to direct Mannich functionalization. The complexation section focuses on Cu(II), Co(II), Ni(II), and Zn(II) analogues, utilizing a self-validating characterization workflow.[1]

Ligand Synthesis Protocol

Target Molecule: 5-(Piperidin-1-ylmethyl)-2-furohydrazide (


)
Retrosynthetic Analysis & Logic

Direct functionalization of furohydrazides is prone to side reactions at the hydrazine nitrogen. Therefore, the optimal strategy builds the 5-substituted furan core before introducing the sensitive hydrazide group.

  • Step 1: Radical bromination of methyl 5-methyl-2-furoate.

  • Step 2: Nucleophilic substitution with piperidine.[2]

  • Step 3: Hydrazinolysis of the ester.

Detailed Methodology
Step 1: Preparation of Methyl 5-(bromomethyl)-2-furoate
  • Reagents: Methyl 5-methyl-2-furoate (10 mmol), N-Bromosuccinimide (NBS, 11 mmol), Benzoyl Peroxide (cat.),

    
     or Benzotrifluoride (solvent).
    
  • Procedure:

    • Dissolve methyl 5-methyl-2-furoate in dry

      
       (50 mL) under 
      
      
      
      atmosphere.
    • Add NBS and a catalytic amount of benzoyl peroxide.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting material disappears.

    • Cool to 0°C; filter off the precipitated succinimide.

    • Evaporate the solvent to yield the crude bromomethyl derivative (unstable; use immediately).

Step 2: Synthesis of Methyl 5-(piperidin-1-ylmethyl)-2-furoate
  • Reagents: Crude bromide from Step 1, Piperidine (12 mmol),

    
     (anhydrous, 20 mmol), Acetonitrile (
    
    
    
    ).
  • Procedure:

    • Suspend

      
       in 
      
      
      
      (30 mL) and add piperidine.
    • Add the crude bromide dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Filter inorganic salts and evaporate the solvent.

    • Purification: Dissolve residue in DCM, wash with water, dry over

      
      . If necessary, purify via column chromatography (Silica, DCM:MeOH 95:5).
      
Step 3: Hydrazinolysis to Target Ligand
  • Reagents: Methyl 5-(piperidin-1-ylmethyl)-2-furoate, Hydrazine Hydrate (80% or 99%, excess).

  • Procedure:

    • Dissolve the ester (5 mmol) in absolute ethanol (20 mL).

    • Add Hydrazine Hydrate (15 mmol) dropwise.

    • Reflux for 6–8 hours.

    • Concentrate the solution to half volume.

    • Cool to 4°C overnight. The product, 5-(piperidin-1-ylmethyl)-2-furohydrazide , will crystallize as a white/off-white solid.

    • Recrystallize from ethanol if required.

Metal Complex Preparation Protocol

General Formula:


 or 

(depending on stoichiometry and conditions). Metals: Cu(II), Co(II), Ni(II), Zn(II).[1][3]
Reaction Logic

Hydrazide ligands can coordinate in two tautomeric forms:

  • Keto Form (Neutral): Coordinates via

    
     oxygen and 
    
    
    
    nitrogen. Resulting complex is cationic or neutral with counter-anions.
  • Enol Form (Anionic): Coordinates via deprotonated enolic oxygen and

    
     nitrogen. Requires basic conditions (pH 8-9).
    

This protocol focuses on the Keto form (neutral ligand) synthesis in neutral media to avoid piperidine protonation issues.

Synthesis Steps[4][5][6][7]
  • Preparation of Metal Solution: Dissolve Metal(II) Chloride/Acetate (1.0 mmol) in Methanol (10 mL).

  • Preparation of Ligand Solution: Dissolve 5-(piperidin-1-ylmethyl)-2-furohydrazide (2.0 mmol) in Methanol (15 mL). Note: Mild warming may be needed.

  • Complexation:

    • Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

    • Reflux the mixture for 3–5 hours.

    • Observation: A color change or precipitation indicates complex formation.

  • Isolation:

    • Concentrate the solution to ~10 mL on a rotary evaporator.

    • Cool to room temperature.[2][4] If no precipitate forms, add diethyl ether (dropwise) to induce nucleation.

    • Filter the solid complex, wash with cold methanol and ether.[5]

    • Dry in a vacuum desiccator over

      
      .[5]
      
Optimization Table
ParameterRecommendationRationale
Solvent Methanol or EthanolEnsures solubility of polar hydrazide; allows precipitation of complex.
Stoichiometry 1:2 (Metal:Ligand)Favors octahedral bis-ligand complexes (

).
pH Control Natural pH (~6)Maintains ligand in Keto form. Add

only if Enol form is desired.
Temperature 60–70°C (Reflux)Provides activation energy for chelation; drives off water.

Characterization & Validation

To ensure scientific integrity, the following data points must be verified.

Infrared Spectroscopy (FT-IR)
  • Ligand (Free):

    • 
       Amide I: Sharp band at 1650–1670 
      
      
      
      .
    • 
      : Doublet at 3200–3300 
      
      
      
      .
  • Complex:

    • Red Shift: The

      
       band shifts to lower frequency (e.g., 1630 
      
      
      
      ), confirming coordination through the carbonyl oxygen.
    • Blue Shift/Change: The

      
       bands change profile, confirming nitrogen coordination.
      
    • New Bands: Appearance of

      
       and 
      
      
      
      in the far-IR region (400–500
      
      
      ).
Electronic Spectra (UV-Vis) & Magnetism[9]
  • Cu(II): Broad band at 600–700 nm (d-d transition) indicating distorted octahedral geometry. Magnetic moment

    
     1.7–1.9 B.M.
    
  • Ni(II): Three bands (octahedral) or single band (square planar).

  • Zn(II): Diamagnetic; only Ligand-to-Metal Charge Transfer (LMCT) bands observed (<400 nm).

Molar Conductance
  • Dissolve complex in DMSO (

    
     M).
    
  • Value:

    • Non-electrolyte (< 20

      
      ) implies anions are coordinated (
      
      
      
      ).
    • 1:2 Electrolyte (> 140

      
      ) implies anions are outside the sphere (
      
      
      
      ).

Visualization: Synthesis & Coordination Workflow

G cluster_0 Ligand Synthesis cluster_1 Metal Complexation Start Methyl 5-methyl-2-furoate Step1 Bromination (NBS, Reflux) Start->Step1 Inter1 Methyl 5-(bromomethyl)-2-furoate Step1->Inter1 Step2 Amination (Piperidine, K2CO3) Inter1->Step2 Inter2 Methyl 5-(piperidin-1-ylmethyl)-2-furoate Step2->Inter2 Step3 Hydrazinolysis (N2H4.H2O, EtOH) Inter2->Step3 Ligand 5-(Piperidin-1-ylmethyl)-2-furohydrazide (Ligand L) Step3->Ligand Reaction Reflux in MeOH (1:2 Ratio) Ligand->Reaction MetalSalt M(II) Salt (Cu, Co, Ni, Zn) MetalSalt->Reaction Complex Metal Complex [M(L)2]X2 Reaction->Complex Coordination Coordination Mode: Bidentate (O, N) Via C=O and -NH2 Complex->Coordination

Caption: Schematic pathway for the synthesis of the piperidine-furan hydrazide ligand and its subsequent metal complexation.

References

  • Synthesis of Furan-Hydrazide Derivatives

    • Title: Synthesis and characterization of transition metal complexes derived from some biologically active furoic acid hydrazones.
    • Source: SciSpace / J. Chem. Pharm. Res.
    • URL:[Link]

  • Piperidine-Furan Scaffolds in Medicinal Chemistry

    • Title: Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry.[4]

    • Source: BenchChem Technical Guides.
  • Coordination Chemistry of Hydrazides

    • Title: N'-(Furan-2-ylmethylene)
    • Source: BMC Chemistry (NIH).
    • URL:[Link]

  • Biological Activity of Piperidine Complexes

    • Title: Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation.[6]

    • Source: Northwestern Medical Journal.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of 5-(Piperidin-1-ylmethyl)-2-furohydrazide Synthesis

Status: Operational Subject: Yield Optimization & Troubleshooting Protocol Target Molecule: 5-(Piperidin-1-ylmethyl)-2-furohydrazide CAS Registry Number: (Analogous derivatives typically indexed, specific CAS varies by s...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Yield Optimization & Troubleshooting Protocol Target Molecule: 5-(Piperidin-1-ylmethyl)-2-furohydrazide CAS Registry Number: (Analogous derivatives typically indexed, specific CAS varies by salt form)

Executive Summary

This technical guide addresses yield attrition in the synthesis of 5-(piperidin-1-ylmethyl)-2-furohydrazide . The synthesis typically proceeds via a two-stage sequence: nucleophilic substitution of a halomethyl-furan precursor followed by hydrazinolysis.

Field data indicates that yield losses occur primarily at two bottlenecks:

  • Polymerization/Degradation of the furan ring during the substitution phase.

  • Solubility Traps during the hydrazinolysis workup, where the polar hydrazide remains in the mother liquor.

Phase 1: The Precursor Synthesis (Ester Formation)

Objective: Synthesis of Methyl 5-(piperidin-1-ylmethyl)-2-furoate. Standard Route: Nucleophilic displacement of chloride from Methyl 5-(chloromethyl)-2-furoate.

Optimized Protocol
ParameterSpecificationRationale
Substrate Methyl 5-(chloromethyl)-2-furoateNote: Lachrymator & unstable. Use fresh.
Nucleophile Piperidine (1.1 - 1.2 equiv)Slight excess ensures complete consumption of the unstable alkyl halide.
Base

(2.0 equiv) or TEA
Scavenges HCl. Carbonate is preferred to prevent basic hydrolysis of the ester.
Solvent Acetonitrile (ACN) or AcetonePolar aprotic solvents accelerate

substitution.
Temperature 0°C

RT
Critical: Exotherm control prevents furan ring polymerization (tarring).
Troubleshooting Guide: Precursor Stage

Issue: "The reaction mixture turned into a black tar."

  • Diagnosis: Furan rings are acid-sensitive and prone to oxidative polymerization. If the reaction generates HCl that isn't immediately neutralized, or if the temperature spikes, the furan ring degrades.

  • Solution:

    • Ensure the base (

      
      ) is finely powdered and added before the piperidine.
      
    • Conduct the addition at 0°C.

    • Pro-Tip: Add a catalytic amount of Potassium Iodide (KI). This forms the more reactive iodide intermediate in situ (Finkelstein condition), allowing the reaction to proceed faster at lower temperatures, preserving the furan ring.

Issue: "Low yield (<50%) after aqueous workup."

  • Diagnosis: The amino-ester product is basic. If you wash with acidic water (pH < 7), the product protonates and stays in the aqueous layer.

  • Solution:

    • Maintain aqueous layer pH > 9 during extraction.

    • Use Dichloromethane (DCM) for extraction; the product has high affinity for chlorinated solvents.

Phase 2: Hydrazinolysis (The Critical Step)

Objective: Conversion of the ester to the hydrazide. Reaction: Methyl 5-(piperidin-1-ylmethyl)-2-furoate +




Product.
Optimized Protocol
ParameterSpecificationRationale
Reagent Hydrazine Hydrate (80% or 98%)Must use excess (3-5 equiv).
Solvent Absolute Ethanol (EtOH)Ethanol has a higher boiling point than methanol (faster reaction) but lower solubility for the product at 0°C (better precipitation).
Temperature Reflux (78°C)Required to overcome the activation energy of the amide bond formation.
Time 2 - 4 HoursMonitor via TLC (System: CHCl3:MeOH 9:1).
Mechanism & Workflow Diagram

The following diagram illustrates the critical pathway and the "Dimer Trap" where yield is often lost.

SynthesisWorkflow cluster_conditions Critical Conditions Start Methyl 5-(piperidin-1-ylmethyl)-2-furoate Intermediate Tetrahedral Intermediate Start->Intermediate + N2H4 (Reflux) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product Target Hydrazide (Solid Precipitate) Intermediate->Product Main Pathway (High Hydrazine Conc.) SideProduct Bis-Hydrazide Dimer (Impurity) Intermediate->SideProduct Low Hydrazine Conc. (Dimerization) Note1 Use 3-5 eq. Hydrazine to prevent Dimer

Caption: Reaction pathway highlighting the necessity of excess hydrazine to prevent dimerization (formation of N,N'-bis(furoyl)hydrazine).

Troubleshooting Guide: Hydrazinolysis

Issue: "No precipitate formed after reflux."

  • Diagnosis: The product is too soluble in the reaction solvent (likely Methanol) or the volume is too high.

  • Correction:

    • Evaporate the solvent to 25% of the original volume.

    • Add non-polar anti-solvent (Diethyl Ether or Petroleum Ether) dropwise until cloudiness persists.

    • Cool to -20°C overnight.

    • Alternative: If using Methanol, switch to Ethanol or Isopropanol for the reaction; the product is less soluble in these higher alcohols at cold temperatures.

Issue: "Product is sticky/oily and won't crystallize."

  • Diagnosis: Presence of unreacted ester or trapped hydrazine hydrate preventing crystal lattice formation.

  • Correction:

    • Trituration: Add cold diethyl ether to the oil and scratch the flask walls with a glass rod. This induces nucleation.

    • Drying: Ensure all water (from hydrazine hydrate) is removed. Azeotrope with toluene if necessary.

Issue: "Yield is low due to 'Bis' formation."

  • Mechanism: If hydrazine is the limiting reagent, the newly formed hydrazide product acts as a nucleophile and attacks another ester molecule, forming a symmetrical dimer (R-CO-NH-NH-CO-R).

  • Correction: Always add the ester solution dropwise into the hydrazine solution . This ensures the ester always encounters a high concentration of hydrazine, statistically favoring the mono-hydrazide.

Phase 3: Purification Logic

For pharmaceutical applications, purity is paramount. Avoid column chromatography if possible, as hydrazides streak on silica due to high polarity and hydrogen bonding.

Recrystallization Protocol[1]
  • Solvent: Ethanol (hot) is the solvent of choice.

  • Procedure: Dissolve crude solid in minimum boiling ethanol.

  • Filtration: Filter hot to remove any insoluble dimer or inorganic salts.

  • Cooling: Allow to cool slowly to RT, then refrigerate.

  • Yield Check: If recovery is low (<60%), concentrate the mother liquor and repeat.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield Detected CheckStep Which Step? Start->CheckStep Step1 Precursor Synthesis CheckStep->Step1 Step2 Hydrazinolysis CheckStep->Step2 Tar Black Tar? Step1->Tar Solubility No Precipitate? Step2->Solubility TempControl Reduce Temp Add KI catalyst Tar->TempControl Yes Incomplete Unreacted Halide? Tar->Incomplete No BaseCheck Increase Base Check Reagent Quality Incomplete->BaseCheck Yes Conc Concentrate Solvent Add Ether Solubility->Conc Yes Dimer High MP Impurity? Solubility->Dimer No ReverseAdd Use Reverse Addition Increase Hydrazine eq. Dimer->ReverseAdd Yes

Caption: Logic flow for diagnosing yield attrition at specific synthesis stages.

References

  • Organic Syntheses Procedure. (2025). Synthesis of Furan Derivatives via Nucleophilic Substitution. Organic Syntheses. Link

  • BenchChem Protocols. (2025). Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine. BenchChem. Link

  • MDPI Pharmaceuticals. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido Moieties. MDPI. Link

  • Manicardi, A., et al. (2021).[1][2] Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Communications Chemistry, Nature. Link

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Link

Sources

Optimization

Solving solubility issues of furohydrazides in aqueous media

Technical Support Center: Furohydrazide Solubility & Stability Executive Summary: The Furohydrazide Paradox From the Desk of the Senior Application Scientist You are likely here because your furohydrazide derivative (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Furohydrazide Solubility & Stability

Executive Summary: The Furohydrazide Paradox

From the Desk of the Senior Application Scientist

You are likely here because your furohydrazide derivative (e.g., 2-furoic hydrazide or its N-acylhydrazone analogs) is failing in aqueous media. These molecules present a classic "solubility-stability paradox." Their planar, conjugated furan-hydrazide backbone encourages tight crystal packing (high lattice energy), resisting dissolution. Conversely, the hydrazide linkage (


) is chemically labile, prone to hydrolysis in acidic media and oxidation in basic environments.

This guide moves beyond simple "add more solvent" advice. We will engineer a solution that balances thermodynamic solubility with kinetic stability.

Part 1: Troubleshooting Guide (Q&A)

Q1: "I dissolved my compound in DMSO, but it precipitates immediately upon addition to my aqueous buffer. Why?"

The Diagnosis: You have hit the "Cosolvent Crash Point." Furohydrazides are often highly soluble in aprotic solvents (DMSO, DMF) but have a logP that creates a steep solubility drop-off when water content exceeds ~80%. The local concentration at the injection site exceeds the aqueous solubility limit before mixing can occur, triggering nucleation.

The Fix:

  • Switch the Order: Do not inject DMSO stock into buffer. Add buffer to the DMSO stock slowly with vortexing. This maintains the solubilized state longer during the mixing phase.

  • Use a Bridging Solvent: Incorporate PEG-400 (Polyethylene glycol) as an intermediate.[1]

    • Recipe: 10% DMSO (Stock) + 40% PEG-400 + 50% Water.[1]

    • Mechanism:[2] PEG disrupts the water lattice structure, reducing the energy penalty for cavity formation around the hydrophobic furan ring.

Q2: "Can I just adjust the pH to ionize the molecule?"

The Diagnosis: Dangerous Territory. While theoretically possible, this is often a trap for hydrazides.

  • Acidic pH (< 3): Protonation of the terminal nitrogen (

    
    ) improves solubility but catalyzes acid hydrolysis , cleaving the molecule into furoic acid and hydrazine salts.
    
  • Basic pH (> 10): Deprotonation of the amide nitrogen (

    
    ) requires high pH, which accelerates oxidative degradation  (often seen as solution browning).
    

The Fix: Target the "Stability Window" (pH 5.0 – 7.5) . If you must adjust pH, use Citrate-Phosphate buffers which have chelating properties that can suppress metal-catalyzed oxidation of the hydrazide group.

Q3: "My solution turns yellow/brown after 24 hours. Is it still usable?"

The Diagnosis: Oxidative Azo Formation. Furohydrazides are reducing agents.[1] In the presence of trace metal ions (Cu²⁺, Fe³⁺) common in non-high-purity water, the hydrazide group oxidizes to an azo or diazenyl intermediate. The color change indicates chemical degradation.[1]

The Fix:

  • Degas all buffers: Sparge with Argon or Nitrogen for 20 mins before use.[1]

  • Add EDTA: Supplement buffers with 1 mM EDTA to sequester trace metal catalysts.

  • Fresh Prep Only: Never store aqueous furohydrazide stocks. Freeze anhydrous DMSO stocks only.

Part 2: Experimental Protocols

Protocol A: The "Golden Window" Cosolvency Screen

Use this to determine the maximum aqueous buffer your DMSO stock can tolerate.

Materials:

  • 100 mM Furohydrazide stock in DMSO (freshly prepared).

  • PBS (pH 7.[1]4) + 1 mM EDTA.[1]

  • 96-well plate (UV-transparent).[1]

Step-by-Step:

  • Matrix Prep: Prepare a gradient of DMSO:Buffer ratios in the plate (see table below).

  • Equilibration: Seal plate and shake at 25°C for 2 hours.

  • Detection: Measure Absorbance at 600 nm (turbidity).

  • Analysis: The "Crash Point" is the first well showing

    
    .[1]
    
Well IDDMSO % (v/v)Buffer % (v/v)Expected Outcome
A11000Clear (Control)
A22080Likely Clear
A31090Critical Zone
A4595Critical Zone
A5199Likely Precipitate
Protocol B: Cyclodextrin Molecular Shielding

The Gold Standard for Furohydrazides.[1] The furan ring fits perfectly into the


-Cyclodextrin cavity, protecting the hydrazide tail from hydrolysis.

Materials:

  • 2-Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1][3][4][5][6]
  • Milli-Q Water.[1]

  • 0.45

    
    m PVDF Syringe Filter.[1]
    

Step-by-Step:

  • Carrier Solution: Prepare a 20% (w/v) HP-

    
    -CD  solution in water.[1] Note: Do not use standard 
    
    
    
    -CD due to its own low solubility.
  • Addition: Add excess solid furohydrazide to the CD solution.

  • Complexation: Stir vigorously for 24 hours at room temperature. Protect from light.[1]

  • Filtration: Filter the suspension through the PVDF filter to remove uncomplexed solid.[1]

  • Validation: The filtrate contains the soluble inclusion complex.[1]

Part 3: Visualization & Logic

Decision Logic: Solving Solubility Issues

SolubilityLogic Start Start: Furohydrazide Insoluble in Buffer CheckLogP Check LogP & Structure (Is it ionizable?) Start->CheckLogP Ionizable Ionizable Groups Present (e.g., COOH, Basic Amine) CheckLogP->Ionizable Yes Neutral Neutral/Weakly Ionizable (Hydrazide only) CheckLogP->Neutral No SaltScreen Attempt Salt Formation (Na+, K+, Mesylate) Ionizable->SaltScreen Cosolvent Cosolvent Screen (DMSO/PEG-400) Neutral->Cosolvent SaltScreen->Cosolvent Still Insoluble Success Stable Aqueous Formulation SaltScreen->Success Soluble Precipitation Precipitation on Dilution? Cosolvent->Precipitation CDComplex Cyclodextrin Complexation (HP-beta-CD) Precipitation->CDComplex Yes (Crash out) Precipitation->Success No (Stable) Micelle Surfactant System (Tween 80 / Poloxamer) CDComplex->Micelle Insufficient CDComplex->Success Soluble Micelle->Success

Caption: Decision matrix for selecting the optimal solubilization strategy based on physicochemical properties.

Mechanism: Cyclodextrin Inclusion[6]

CDMechanism Host Host: HP-beta-CD (Hydrophilic Shell / Hydrophobic Cavity) Complex Inclusion Complex (Furan shielded / Hydrazide exposed) Host->Complex Thermodynamic Equilibrium Guest Guest: Furohydrazide (Hydrophobic Furan Ring) Guest->Complex Non-covalent Interaction Result Result: 1. Increased Solubility 2. Hydrolytic Protection Complex->Result

Caption: Mechanistic workflow of host-guest complexation stabilizing the furan moiety.

References

  • CymitQuimica. (2025).[1][7] 2-Furancarboxylic acid, hydrazide: Physicochemical Properties and Solubility. Retrieved from

  • Gudmundsdottir, A. V., & Nitz, M. (2009).[8] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[8] Retrieved from

  • Kalia, N., et al. (2021).[1] Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. European Journal of Pharmaceutical Sciences, 156, 105575. Retrieved from

  • PubChem. (2025).[1] 2-Furoic hydrazide Compound Summary. National Center for Biotechnology Information.[1] Retrieved from

  • Mura, P. (2014).[1] Analytical techniques for characterization of cyclodextrin inclusion complexes. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on CD characterization methods).

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Time for Hydrazinolysis of Furan Esters

Welcome to the technical support guide for the optimization of hydrazinolysis of furan esters. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the optimization of hydrazinolysis of furan esters. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The inherent reactivity of the furan ring, coupled with the kinetics of hydrazinolysis, presents unique challenges. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your reaction outcomes with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the hydrazinolysis of furan esters, providing detailed, science-backed answers and actionable advice.

Q1: My hydrazinolysis reaction is very slow or appears to be stalled. What are the primary factors controlling the reaction rate, and how can I safely accelerate it?

A1: A slow or incomplete reaction is the most frequent issue in hydrazinolysis. The rate is primarily governed by the principles of nucleophilic acyl substitution. The key factors are temperature, stoichiometry of the nucleophile (hydrazine), and solvent choice.

  • Causality—The "Why": Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This reaction's speed is dependent on collision frequency and the energy of those collisions. Increasing temperature provides the necessary activation energy for the reaction to proceed faster.[1] Similarly, a higher concentration of hydrazine increases the statistical probability of a successful collision with the ester, driving the reaction forward according to Le Châtelier's principle.

  • Actionable Advice:

    • Increase Temperature: Most hydrazinolysis reactions are conducted at reflux.[2] If you are running the reaction at a lower temperature, gradually increasing the heat to the reflux temperature of your chosen solvent (e.g., ethanol, methanol) is the most effective way to increase the rate.[3]

    • Increase Hydrazine Hydrate Stoichiometry: A large excess of hydrazine hydrate is critical. A typical starting point is 5-10 molar equivalents, but using up to 20 equivalents can be necessary to drive stubborn reactions to completion.[3][4]

    • Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of your starting ester.[3] This is the only definitive way to know if the reaction is progressing or has stalled.

Q2: I tried increasing the temperature to speed up the reaction, but now I'm getting a low yield and a complex mixture of side products. What is happening?

A2: This is a classic optimization challenge. While heat accelerates the desired reaction, the furan ring itself is thermally sensitive and can undergo degradation or side reactions, especially with prolonged heating.[5][6]

  • Causality—The "Why": The furan ring is an electron-rich heterocycle. At elevated temperatures, it can be susceptible to acid-catalyzed polymerization or ring-opening reactions, leading to the formation of polymeric tars.[5][7] Furthermore, certain furan substitution patterns can make the ring prone to cleavage under specific conditions.[8]

  • Actionable Advice:

    • Find the "Sweet Spot": Instead of maximizing temperature, aim for the lowest temperature that provides a reasonable reaction rate. It may be more efficient to run the reaction for a longer time at a slightly lower temperature (e.g., 60°C instead of reflux at ~78°C in ethanol) to minimize degradation.[3]

    • Ensure Anhydrous Conditions: The presence of water can lead to unwanted side reactions.[4] Using anhydrous solvents is a recommended practice.[3]

    • Limit Reaction Time: Do not let the reaction run for an excessively long time after the starting material is consumed (as determined by TLC). Once the ester is gone, you are only increasing the probability of product degradation.[9]

Q3: What is the mechanistic basis for the hydrazinolysis of a furan ester, and how does it inform my optimization strategy?

A3: The reaction proceeds via a nucleophilic acyl substitution mechanism. Understanding this pathway is key to rational optimization.

  • Nucleophilic Attack: The lone pair of electrons on a nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the furan ester.

  • Tetrahedral Intermediate Formation: This attack forms a transient, negatively charged tetrahedral intermediate.

  • Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxy group (e.g., -OEt, -OMe) as the leaving group.

  • Proton Transfer: A final proton transfer step yields the stable furan hydrazide product and the alcohol byproduct.

  • Strategic Implication: The rate-determining step is typically the initial nucleophilic attack. Your optimization strategy should focus on making this step more favorable by increasing the effective concentration and energy of the nucleophile (hydrazine) as discussed in Q1.

Diagram: Mechanism of Furan Ester Hydrazinolysis

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products FuranEster Furan Ester (R-CO-OR') Attack 1. Nucleophilic Attack FuranEster->Attack Hydrazine Hydrazine (H2N-NH2) Hydrazine->Attack Intermediate 2. Tetrahedral Intermediate [R-C(O-)(OR')-NH2NH2] Attack->Intermediate Formation Elimination 3. Elimination of Leaving Group (-OR') Intermediate->Elimination Collapse FuranHydrazide Furan Hydrazide (R-CO-NHNH2) Elimination->FuranHydrazide Alcohol Alcohol (R'-OH) Elimination->Alcohol

Caption: The reaction proceeds via nucleophilic acyl substitution.

Experimental Protocols & Data

Protocol 1: General Procedure for Hydrazinolysis of a Furan Ester

This protocol provides a robust starting point for your experiments.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the furan ester (1.0 eq.) in anhydrous ethanol (or methanol) to a concentration of approximately 0.1-0.5 M.[3]

  • Reagent Addition: Add hydrazine hydrate (10.0 eq.) to the solution. Caution: Hydrazine is toxic and should be handled with appropriate personal protective equipment in a fume hood.

  • Reaction Conditions: Heat the mixture to a gentle reflux (approx. 78°C for ethanol).[3]

  • Monitoring: Monitor the reaction progress every 1-2 hours by TLC. To do this, take a small aliquot from the reaction mixture, dilute it, and spot it on a TLC plate alongside a spot of the starting furan ester. Elute with a suitable solvent system (e.g., ethyl acetate/hexanes). The reaction is complete when the starting ester spot is no longer visible.[3][4]

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize precipitation of the product.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold anhydrous ethanol and then diethyl ether to remove excess hydrazine hydrate and other soluble impurities.[4] Dry the purified furan hydrazide under vacuum.

Data Summary: Impact of Key Parameters on Reaction Optimization

The following table summarizes the causal relationships between experimental parameters and reaction outcomes.

ParameterTypical RangeEffect on Reaction TimePotential Issues & Considerations
Temperature Room Temp. to RefluxShorter time at higher temperatures.Increased risk of furan ring degradation and side product formation above an optimal temperature.[3][5]
Hydrazine Equivalents 5 - 20 eq.Shorter time with more equivalents.Drives reaction to completion but requires efficient removal during workup.[4]
Solvent Ethanol, MethanolMinor effect on rate, but significant effect on workup.Product may be soluble in the reaction solvent, requiring concentration and precipitation/extraction.[3][10] Anhydrous solvents are preferred.[4]
Concentration 0.1 M - 1.0 MHigher concentration can increase rate.High concentrations may lead to solubility issues or difficult stirring if the product precipitates.

Troubleshooting Workflows

When faced with a challenging reaction, a systematic approach is key. The following diagrams provide logical workflows for diagnosing and solving common problems.

Diagram: Troubleshooting Slow or Incomplete Reactions

G Start Issue: Reaction is Slow or Incomplete (per TLC) CheckTemp Is reaction at reflux? Start->CheckTemp IncreaseTemp Action: Increase temperature to gentle reflux. CheckTemp->IncreaseTemp No CheckHydrazine Are you using a large excess of Hydrazine Hydrate (≥10 eq.)? CheckTemp->CheckHydrazine Yes IncreaseTemp->CheckHydrazine IncreaseHydrazine Action: Increase Hydrazine Hydrate to 15-20 eq. CheckHydrazine->IncreaseHydrazine No CheckTime Has reaction been running for sufficient time (>8h)? CheckHydrazine->CheckTime Yes IncreaseHydrazine->CheckTime IncreaseTime Action: Continue reaction and monitor by TLC every 4h. CheckTime->IncreaseTime No Consult If unresolved, consider substrate steric hindrance or electronic effects. CheckTime->Consult Yes Success Problem Resolved IncreaseTime->Success

Caption: A logical workflow for diagnosing and fixing slow reactions.

Diagram: Optimizing for Yield and Purity

G Start Goal: Maximize Yield & Purity Baseline 1. Run Baseline Reaction (Reflux, 10 eq. H2NNH2, 8h) Start->Baseline Analyze 2. Analyze Outcome (Yield, TLC for impurities) Baseline->Analyze Decision Is yield low and starting material remains? Analyze->Decision IncreaseTime 3a. Increase reaction time OR Hydrazine eq. Decision->IncreaseTime Yes Decision2 Is yield low due to degradation/side products? Decision->Decision2 No Refine 4. Refine conditions based on new data and re-analyze. IncreaseTime->Refine DecreaseTemp 3b. Decrease reaction temp. (e.g., from reflux to 60°C) and extend time. Decision2->DecreaseTemp Yes Optimal Optimal Conditions Found Decision2->Optimal No (Good Result) DecreaseTemp->Refine Refine->Analyze

Caption: An iterative workflow for optimizing reaction conditions.

References

  • BenchChem. (n.d.). Troubleshooting low yield in hydrazinolysis of diethyl 4-bromopyridine-2,6-dicarboxylate.
  • BenchChem. (n.d.). Optimizing the reaction conditions for hydrazinolysis of phenazine esters.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
  • TNO (Publications). (n.d.). Targeting Valuable Chemical Commodities: Hydrazine‐mediated Diels‐Alder Aromatization of Biobased Furfurals.
  • ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides.
  • ResearchGate. (n.d.). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Retrieved from [Link]

  • MDPI. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?. Retrieved from [Link]

  • SciSpace. (2018). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Reactions of Cyclic Oxalyl Compounds, Reaction of Some Furan-2,3-diones with Various Hydrazine Derivatives. Retrieved from [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • GSP Research. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Furan Oxidations in Organic Synthesis: Recent Advances and Applications. Retrieved from [Link]

  • PMC. (n.d.). Furan in Thermally Processed Foods - A Review. Retrieved from [Link]

  • SciSpace. (n.d.). The impact of temperature on furan resin and binder structure. Retrieved from [Link]

  • MDPI. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]

Sources

Optimization

Removing unreacted hydrazine hydrate from furohydrazide product

A Guide to Removing Unreacted Hydrazine Hydrate for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing unreacted...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Removing Unreacted Hydrazine Hydrate for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing unreacted hydrazine hydrate from your furohydrazide product. As a Senior Application Scientist, I understand the paramount importance of purity in your research and drug development endeavors. This comprehensive guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted hydrazine hydrate from my furohydrazide product?

A1: Hydrazine is classified as a potential human carcinogen and is known to be a genotoxic impurity.[1][2] Regulatory bodies like the EMEA and PhRMA propose stringent limits for such impurities in active pharmaceutical ingredients (APIs), often around 1.5 µ g/day .[1] Beyond its toxicity, residual hydrazine can also interfere with subsequent reaction steps and compromise the stability and safety profile of your final compound.

Q2: What are the primary methods for removing hydrazine hydrate from a hydrazide product?

A2: The most common and effective methods for purifying hydrazides and removing unreacted hydrazine include:

  • Recrystallization: A robust technique for purifying solid compounds based on differences in solubility.[3][4]

  • Azeotropic Distillation: Effective for removing volatile impurities that form an azeotrope with a solvent.[5]

  • Liquid-Liquid Extraction: A separation technique based on the differential solubility of the product and impurity in two immiscible liquid phases.[6]

  • Chemical Scavenging: Involves the addition of a reagent that selectively reacts with and neutralizes excess hydrazine.

The choice of method depends on the scale of your reaction, the properties of your specific furohydrazide derivative, and the available equipment.

Q3: How can I tell if my furohydrazide product is free from hydrazine hydrate?

A3: Visual inspection is not sufficient. You must employ sensitive analytical techniques to quantify residual hydrazine. These methods often involve a derivatization step to enhance detection. Common methods include:

  • Colorimetric Assay: A simple and rapid method, often using p-dimethylaminobenzaldehyde, which reacts with hydrazine to form a colored compound that can be measured spectrophotometrically.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method. Hydrazine is typically derivatized with an aromatic aldehyde, such as benzaldehyde, to introduce a UV-active chromophore.[2][7][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A very sensitive technique, particularly when coupled with headspace analysis. Hydrazine can be derivatized with acetone to form the volatile acetone azine.[1][12]

Troubleshooting Guides

Issue 1: My Furohydrazide product does not precipitate upon cooling after the reaction.

This is a common issue when excess hydrazine hydrate acts as a solvent or co-solvent, keeping your product in solution.

Troubleshooting Workflow:

A Crude reaction mixture (Furohydrazide in excess Hydrazine Hydrate) B Attempt Precipitation by adding a non-solvent (e.g., cold water) A->B C Precipitate Forms B->C Success D No Precipitate or Oily Residue B->D Failure E Proceed to Filtration and Washing C->E F Proceed to Liquid-Liquid Extraction D->F G Proceed to Azeotropic Distillation D->G H Proceed to Recrystallization F->H G->H

Caption: Troubleshooting workflow for non-precipitating product.

Detailed Steps:

  • Attempt Precipitation with a Non-Solvent: If your reaction was performed in a solvent like ethanol, try adding cold water to the reaction mixture. Furohydrazide is expected to be less soluble in water than in ethanol, while hydrazine hydrate is miscible with water.[13]

  • Liquid-Liquid Extraction: If precipitation is unsuccessful, proceed with an aqueous workup.

    • Dilute the reaction mixture with an organic solvent in which your furohydrazide is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer several times with water or a saturated sodium bicarbonate solution to remove the highly water-soluble hydrazine hydrate.[6]

  • Azeotropic Distillation: For larger scale operations, azeotropic distillation can be effective. Xylene can be used to form an azeotrope with hydrazine, facilitating its removal by distillation.[5]

Issue 2: After purification, my analytical tests still show unacceptable levels of hydrazine.

This indicates that the chosen purification method was not efficient enough.

Troubleshooting Steps:

  • Optimize Recrystallization:

    • Re-evaluate your solvent system. The ideal solvent will dissolve the furohydrazide well at high temperatures but poorly at room temperature, while hydrazine should remain soluble at lower temperatures.

    • Perform multiple recrystallizations. A second or even third recrystallization may be necessary to achieve the desired purity.

  • Enhance Extraction:

    • Increase the number of aqueous washes.

    • Consider a mild acidic wash. A dilute solution of HCl (e.g., 1 M) can protonate the basic hydrazine, forming a salt that is highly soluble in the aqueous phase.[6] Use caution, as your furohydrazide may also have basic sites.

  • Consider a Chemical Scavenger (for trace amounts):

    • While not a primary purification method, for near-pure products with trace hydrazine, a scavenger can be considered. Carbohydrazide-based scavengers are used in industrial settings as a safer alternative to hydrazine and may be adaptable.[14][15] Further research into scavengers compatible with your specific furohydrazide is recommended.

Experimental Protocols

Protocol 1: Purification of Furohydrazide by Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of your product and impurities in a given solvent at different temperatures.[4][16]

Step 1: Solvent Screening

The selection of an appropriate solvent is the most critical step for successful recrystallization.[4][16]

Solubility of Furosemide (Precursor) as a Starting Point:

SolventSolubility
WaterPractically Insoluble[17]
EthanolSoluble
MethanolSoluble
AcetoneSoluble
DichloromethaneSlightly Soluble

This table provides a starting point based on the precursor, furosemide. You must determine the solubility of your furohydrazide experimentally.

Solvent Screening Workflow:

A Select a range of potential solvents (e.g., Ethanol, Methanol, Acetonitrile, Water, Ethyl Acetate) B Place a small amount of crude furohydrazide in separate test tubes for each solvent. A->B C Add solvent dropwise at room temperature. B->C D Is the compound soluble at room temp? C->D E Discard solvent (poor for recrystallization) D->E Yes F Heat the suspension to the solvent's boiling point. D->F No G Does the compound dissolve? F->G H Add more hot solvent until dissolved. G->H No I Cool the solution to room temperature, then in an ice bath. G->I Yes H->I J Do crystals form? I->J K This is a good candidate solvent. J->K Yes L Discard solvent. J->L No

Caption: Workflow for selecting a recrystallization solvent.

Step 2: Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to your crude furohydrazide until it just dissolves. Use the minimum amount of solvent necessary to achieve a saturated solution at high temperature.[16]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Quantification of Residual Hydrazine by HPLC with UV Detection

This method involves the derivatization of hydrazine with benzaldehyde to form benzalazine, which is readily detectable by UV.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column

  • Benzaldehyde

  • Methanol

  • Water

  • Acetonitrile

  • Hydrazine sulfate (for standard preparation)

Procedure:

  • Standard Preparation: Prepare a stock solution of hydrazine sulfate in water. From this, create a series of calibration standards by diluting with a mixture of water and methanol.

  • Sample Preparation: Accurately weigh a known amount of your purified furohydrazide and dissolve it in a suitable solvent (e.g., methanol/water).

  • Derivatization:

    • To a known volume of your sample and each standard, add a solution of benzaldehyde in methanol (e.g., 1%).[2]

    • Heat the mixture (e.g., in a water bath at 80°C for 30 minutes) to facilitate the formation of the benzalazine derivative.[7]

  • HPLC Analysis:

    • Inject the derivatized samples and standards onto the HPLC system.

    • A typical mobile phase would be a gradient of acetonitrile and water.

    • Detect the benzalazine derivative at approximately 300-313 nm.[2][10]

  • Quantification: Construct a calibration curve from the standards and determine the concentration of hydrazine in your sample.

HPLC Derivatization Workflow:

A Prepare Hydrazine Standards and Furohydrazide Sample Solutions B Add Benzaldehyde Solution to all samples and standards A->B C Heat to facilitate derivatization (e.g., 80°C for 30 min) B->C D Cool to Room Temperature C->D E Inject onto C18 HPLC column D->E F Elute with Acetonitrile/Water Gradient E->F G Detect Benzalazine at ~313 nm F->G H Quantify using Calibration Curve G->H

Caption: Workflow for HPLC analysis of residual hydrazine.

References

  • Hydrazine Test 1.08017.0001. MilliporeSigma.
  • HYDRAZINE Method no.
  • Hydrazine Test Kit Colorimetric Procedure. RXCHEMICALS.
  • CB29 / AT-2565 – Boiler Water Oxygen Scavenger (Hydrazine Replacement). Accepta.
  • Colorimetric Determination of Some Important Hydrazine Deriv
  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies.
  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.
  • Hach 9586 sc Hydrazine Analyzer Calibr
  • A Comparative Guide to Derivatization Reagents for Hydrazine Compounds. BenchChem.
  • Hydrazine Substitute / Boiler Water Amines & Oxygen Scavenger. FINEAMIN.
  • HYDRAZIDE. Vecom Marine.
  • (PDF) A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS.
  • Remove excess hydrazine hydrate?
  • Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chrom
  • How to quench excess hydrazine monohydr
  • HPLC Methods for analysis of Hydrazine.
  • Hydrazine Oxygen Scavenger - 5 & 55 Gallons. ChemWorld.
  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?
  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library.
  • Electrochemical Flow Injection Analysis of Hydrazine in an Excess of an Active Pharmaceutical Ingredient: Achieving Pharmaceutical Detection Limits Electrochemically.
  • Hydrazine Substitutes. Eurochem.
  • 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Organic Syntheses.
  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Hydrazine. Wikipedia.
  • Hydrazine determination in sludge samples by high-performance liquid chrom
  • The method that derivatization HPLC methods determine hydrazine hydrate.
  • SOLUBILITY OF FUROSEMIDE IN MIXTURE OF DIFFERENT HYDROTROPIC AGENTS.
  • Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. BenchChem.
  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

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Troubleshooting

Minimizing impurities in piperidine-furohydrazide derivatives

Welcome to the Technical Support Center for the synthesis and purification of piperidine-furohydrazide derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of piperidine-furohydrazide derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind impurity formation—specifically bis-hydrazide dimerization, genotoxic hydrazine retention, and piperidine-specific chromatographic issues—and provide self-validating protocols to ensure your workflows yield high-purity, regulatory-compliant intermediates.

Workflow & Impurity Purge Strategy

To effectively minimize impurities, we must map the thermodynamic and kinetic vulnerabilities of the synthetic pathway. The diagram below illustrates the critical junctions where impurities are generated and the corresponding unit operations required to purge them.

G Start Furan-2-carbonyl chloride + Piperidine derivative Reaction Coupling Reaction (Continuous Addition) Start->Reaction Hydrazine Hydrazine Hydrate (Dilute, <0°C) Hydrazine->Reaction Prevents Exotherm Imp1 Bis-hydrazide Byproduct (Dimerization) Reaction->Imp1 Excess Acyl Chloride Imp2 Unreacted Hydrazine (Genotoxic Impurity) Reaction->Imp2 Excess Reagent Product Crude Piperidine- Furohydrazide Reaction->Product Purge1 Acid-Base Extraction (Aqueous Wash) Product->Purge1 Purge2 Recrystallization (Ethyl Acetate/Hexane) Purge1->Purge2 Removes Hydrazine Final Pure Target API Intermediate Purge2->Final Removes Bis-hydrazide

Fig 1: Reaction workflow demonstrating targeted impurity purge stages.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing high levels of bis-hydrazide (dimer) impurities during the furan-2-carbohydrazide coupling step? Causality & Solution: Bis-hydrazides (dimers) form when the newly synthesized hydrazide product acts as a nucleophile and reacts with unreacted furan-2-carbonyl chloride. This is a competing kinetic reaction. To minimize this, you must manipulate the localized concentration of reagents. Use a highly dilute hydrazine solution (e.g., 12–16% v/v in an inert solvent like methylene chloride) and maintain a cryogenic temperature (-68°C to -75°C). By continuously and slowly adding the acyl chloride to the dilute hydrazine slurry, you ensure that hydrazine is always in massive stoichiometric excess at the localized reaction zone, kinetically favoring the mono-hydrazide formation over the bis-hydrazide[1][2].

Q2: How do we effectively purge unreacted hydrazine to meet ICH M7 Genotoxic Impurity (GTI) thresholds? Causality & Solution: Hydrazine is a known mutagen and a Class 3 genotoxic impurity that forms DNA-reactive species. Regulatory agencies require it to be controlled below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day [3][4]. Because hydrazine is a strong base, it can be efficiently purged via an acidic aqueous wash. During the liquid-liquid extraction phase, washing the organic layer with 1M HCl protonates the hydrazine, driving it entirely into the aqueous phase. A self-validating system requires conducting "spike and purge" studies followed by LC-MS/MS quantification to calculate the exact purge factor of your specific workflow[5].

Q3: My piperidine derivative is co-eluting with non-polar impurities during silica gel chromatography. How can I improve resolution? Causality & Solution: Piperidine is a secondary amine; its basic nitrogen interacts strongly with the acidic silanol groups on standard silica gel. This causes severe peak tailing, which drags the target compound across the elution profiles of other impurities[6]. To solve this, add 0.5–1% triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial base, competitively binding to the active silanol sites. This prevents the piperidine nitrogen from interacting with the stationary phase, sharpening the peak and restoring high-resolution separation.

Quantitative Impurity Profiling

Understanding the physicochemical properties of your impurities is critical for selecting the right analytical and purification strategies.

Impurity ClassSource / MechanismAnalytical DetectionMitigation StrategyTypical Clearance Factor
Bis-hydrazide (Dimer) Reaction of product hydrazide with excess acyl chloride.HPLC-UV (254 nm)Dilute hydrazine (14% v/v), dropwise acyl chloride addition at <0°C.10² – 10³
Hydrazine (GTI) Unreacted starting material.LC-MS/MS (MRM mode)Acidic aqueous extraction (1M HCl wash).10⁴ – 10⁶
Furan-2-carboxylic acid Hydrolytic degradation of the acyl chloride or product.HPLC-UV (280 nm)Mild basic wash (sat. NaHCO₃) during extraction.10² – 10³
N-Alkylated Piperidine Side reaction of unprotected piperidine nitrogen.LC-MS (ESI+)Boc/Fmoc protection prior to coupling; TEA in chromatography.10²

Decision Tree for Purification

DecisionTree Q1 High levels of Bis-hydrazide? A1_Yes Recrystallization (EtOAc/Hexanes) Q1->A1_Yes Yes Q2 Residual Hydrazine > TTC limit? Q1->Q2 No A2_Yes Acid-Base Extraction (1M HCl Wash) Q2->A2_Yes Yes Q3 Piperidine peak tailing on TLC? Q2->Q3 No A3_Yes Add 1% TEA to Mobile Phase Q3->A3_Yes Yes

Fig 2: Logical decision tree for selecting targeted purification techniques.

Self-Validating Protocol: Optimized Synthesis & Purification

This protocol integrates synthesis and purification into a continuous, self-validating loop designed to minimize bis-hydrazides and purge genotoxic hydrazine.

Phase 1: Controlled Coupling Synthesis

  • Preparation of Hydrazine Slurry: In a flame-dried, argon-purged flask, prepare a 14% v/v solution of hydrazine hydrate in anhydrous methylene chloride. Cool the mixture to -70°C using a dry ice/acetone bath to form a uniform slurry[2].

  • Acyl Chloride Addition: Dissolve furan-2-carbonyl chloride (1.0 eq) in anhydrous methylene chloride. Using a syringe pump, add this solution continuously and dropwise to the hydrazine slurry over 2 hours. Maintain the internal temperature strictly below -68°C.

  • In-Process Control (IPC): Quench a 50 µL aliquot in methanol. Analyze via HPLC-UV to confirm the ratio of mono-hydrazide to bis-hydrazide is >95:5.

Phase 2: Targeted Impurity Purge (Extraction) 4. Quench & Primary Wash: Warm the reaction to 0°C. Add an equal volume of saturated aqueous NaHCO₃ to neutralize any formed HCl and extract hydrolytic furan-2-carboxylic acid impurities into the aqueous layer. Separate the organic layer. 5. Hydrazine Purge (Critical Step): Wash the organic layer with 1M HCl (3 x 50 mL). The basic piperidine-furohydrazide product and unreacted hydrazine will partition into the aqueous layer, leaving neutral organic impurities behind. 6. Free-Basing: Carefully adjust the pH of the collected aqueous layer to pH 10 using 2M NaOH at 0°C. Extract the liberated piperidine-furohydrazide free base back into fresh ethyl acetate (3 x 50 mL)[6].

Phase 3: Final Polish & Validation 7. Recrystallization: Concentrate the ethyl acetate layer under reduced pressure. Dissolve the crude solid in a minimum amount of hot ethyl acetate, then add hexanes dropwise until slight turbidity is observed. Allow to crystallize at 4°C overnight to purge residual bis-hydrazide. 8. Validation (LC-MS/MS): Analyze the final crystalline product using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Utilize an isotope-dilution method (e.g., acetone-d6 derivatization) to validate that residual hydrazine is below the 1.5 µ g/day TTC limit[7].

References

  • Google Patents (US9738602B2).Processes for making hydrazides.
  • Pharmaceutical Technology. Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. Available at: [Link]

  • Triphase Pharma Solutions. Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Available at: [Link]

  • International Journal of Pharmaceuticals and Health care Research. Genotoxic Impurities in Pharmaceuticals. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 5-position substitution of furan rings

Technical Support Center: Furan Functionalization Current Status: Operational | Topic: 5-Position Substitution (Steric Bypass) Ticket #001: The "5-Position Blockade" Overview User Issue: "I have a 2-substituted or 3,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Furan Functionalization Current Status: Operational | Topic: 5-Position Substitution (Steric Bypass)

Ticket #001: The "5-Position Blockade" Overview

User Issue: "I have a 2-substituted or 3,4-disubstituted furan. I need to functionalize the 5-position, but standard Friedel-Crafts or electrophilic aromatic substitution (SEAr) conditions are failing or yielding complex mixtures."

Root Cause Analysis: The furan ring is electron-rich, typically favoring reaction at the


-positions (C2/C5).[1] However, when the C4 position contains a bulky substituent (e.g., t-butyl, aryl) or the incoming electrophile is large, the transition state for SEAr becomes energetically unfavorable due to steric clash. Furthermore, if C3 is substituted, lithiation often favors C2 (the "ortho" position) due to the "Coordination Effect" (chelation of Li+ to the C3-substituent), effectively ignoring the open C5 position.

Module 1: The Cryogenic Protocol (Lithiation)

Best for: Acylation, Formylation, Silylation, and Alkylation with primary halides.

The Logic: Standard electrophilic substitution relies on the electrophile attacking the ring. Lithiation reverses this polarity. By generating a discrete organolithium species, you rely on the small size of the lithium cation to access the C5 position, followed by a reaction with your electrophile.

Critical Protocol: The "Kinetic vs. Thermodynamic" Switch

  • Reagents:

    • Base:

      
      -BuLi (2.5 M in hexanes) or 
      
      
      
      -BuLi (if halogen exchange is needed).
    • Additive: TMEDA (Tetramethylethylenediamine) is mandatory to break up hexameric BuLi aggregates into reactive monomers/dimers.

    • Solvent: Anhydrous THF (favors coordination) or Et₂O.

  • Step-by-Step Workflow:

    • Step 1: Cool THF solution of substrate to -78°C (Dry ice/Acetone).

    • Step 2: Add TMEDA (1.1 equiv).

    • Step 3: Add

      
      -BuLi (1.1 equiv) dropwise.
      
      • Note: If your furan has a directing group at C3 (e.g., -CH₂OR), lithiation will preferentially occur at C2 due to chelation. To force C5 lithiation, you must block C2 first (see Troubleshooting) or use a non-coordinating solvent (hexane) which is rarely soluble for complex substrates.

    • Step 4: Stir at -78°C for 1 hour. Do not warm up yet (prevents "lithium scramble").

    • Step 5: Add electrophile (dissolved in THF) rapidly.

    • Step 6: Allow to warm to RT slowly.

Data: Solvent Effects on Regioselectivity (3-substituted furan)

Solvent Additive Major Product Position Mechanism
THF None C2 (Ortho to substituent) Chelation Control
THF TMEDA C2 (Exclusive) Enhanced Chelation

| Ether | HMPA | C5 (Remote) | Charge Separation/Steric |

Warning: HMPA is carcinogenic. Use DMPU as a safer alternative if possible, though HMPA is often superior for "hard" anions.

Module 2: The Catalytic Bypass (Pd-Catalyzed C-H Activation)

Best for: Arylation and Alkenylation.

The Logic: Traditional Cross-Coupling (Suzuki/Stille) requires pre-functionalization (halogenation), which brings you back to the steric problem. Direct C-H activation via Concerted Metallation-Deprotonation (CMD) bypasses the bulky sigma-complex intermediate of SEAr.

The CMD Mechanism: The Palladium catalyst utilizes a carboxylate ligand (Pivalate or Acetate) to deprotonate the C5-H bond simultaneously as the metal forms the C-Pd bond. This transition state is significantly less sensitive to steric hindrance than a Friedel-Crafts attack.

Recommended Protocol (Fagnou Conditions):

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd(OPiv)₂.

  • Ligand: PCy₃HBF₄ (Bulky, electron-rich phosphines work best) or SPhos.

  • Base: K₂CO₃ or Cs₂CO₃ (Cesium is crucial for the "Cesium Effect" in solubility).

  • Proton Shuttle: Pivalic Acid (30 mol%) - Critical Additive .

  • Solvent: Toluene or Xylene (110°C - 140°C).

Module 3: The Radical Approach (Minisci Reaction)

Best for: Alkylation (Methyl, Isopropyl, Cyclohexyl).

The Logic: Radicals are neutral species and do not suffer from the same coulombic repulsion as charged electrophiles. The Minisci reaction generates a nucleophilic alkyl radical that attacks a protonated (electron-deficient) heteroaromatic ring.[2]

Protocol:

  • Substrate: Furan + Acid (TFA or aqueous H₂SO₄) to protonate the ring (or activate via H-bonding).

  • Radical Source: Alkyl carboxylic acid + AgNO₃ (catalyst) + (NH₄)₂S₂O₈ (oxidant).

  • Temperature: 40-60°C.

  • Result: The alkyl radical attacks C5 with high regioselectivity, even if bulky groups are present at C4.

Visualizing the Pathway

FuranFunctionalization Start Target: 5-Position Substitution (Sterically Hindered) Check What is the incoming group? Start->Check Aryl Aryl / Alkenyl Check->Aryl Coupling Alkyl Alkyl Check->Alkyl sp3 Carbon Carbonyl Carbonyl / Halogen / Silyl Check->Carbonyl Electrophile CMD Pd-Catalyzed C-H Activation (CMD Mechanism) Requires: Pd(OPiv)2, Cs2CO3 Aryl->CMD Minisci Minisci Reaction (Radical Substitution) Requires: R-COOH, Ag+, Persulfate Alkyl->Minisci Block Is C2 blocked? Carbonyl->Block Product 5-Substituted Furan CMD->Product Minisci->Product Lithiation Directed Lithiation (Kinetic Control) Requires: n-BuLi, -78°C Lithiation->Product Block->Lithiation Yes BlockAction Block C2 with TMS (The 'Trojan Horse' Strategy) Block->BlockAction No (C2 is reactive) BlockAction->Lithiation

Caption: Decision matrix for selecting the optimal functionalization pathway based on steric constraints and electrophile type.

Troubleshooting & FAQs

Q1: I tried lithiation, but I keep getting substitution at C2, even though C2 has a hydrogen and C5 is open. Why? A: This is the "Coordination Effect." If you have a heteroatom at C3 (Oxygen, Nitrogen, Sulfur), the Lithium coordinates to it and deprotonates the closest proton (C2), regardless of steric crowding.

  • Fix: Install a temporary blocking group at C2 (e.g., Trimethylsilyl).

    • Lithiate (goes to C2).[3]

    • Quench with TMS-Cl.

    • Lithiate again (now forced to C5).

    • Quench with your target electrophile.

    • Remove TMS with TBAF.

Q2: My Pd-catalyzed arylation yield is <10%. The starting material is recovered. A: The catalytic cycle is likely stalling at the deprotonation step.

  • Fix: Switch the base to Cesium Carbonate (

    
    ) and ensure Pivalic Acid (30 mol%) is present. The bulky pivalate anion acts as a "proton shuttle," lowering the energy barrier for the C-H bond cleavage in the sterically crowded environment.
    

Q3: Can I use Grignard reagents instead of Lithium? A: Generally, no. Furan protons are not acidic enough (


) to be deprotonated by Grignards (R-MgBr) at low temperatures. You need the higher basicity of alkyl-lithiums. However, you can generate the furyllithium first, then transmetallate to Magnesium (

) or Zinc (

) if your electrophile is sensitive to hard nucleophiles (e.g., Negishi coupling).

References

  • Regioselective Lithiation of 3-Substituted Furans Source: Journal of Organic Chemistry (ACS) Citation: Keay, B. A., et al. "Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings." Link:[Link]

  • Mechanisms of Pd-Catalyzed C-H Activation (CMD) Source: Chemical Reviews Citation: Lapointe, D., & Fagnou, K. "Overview of the Concerted Metallation-Deprotonation Mechanism." Link:[Link]

  • Minisci Reaction on Furans Source: Wikipedia / Primary Literature Summary Citation: "Minisci Reaction: Nucleophilic Radical Substitution."[2] Link:[Link]

  • Steric Hindrance in Michael Additions to Furans Source: Organic & Biomolecular Chemistry (RSC) Citation: "Influence of steric hindrance on the 1,4- versus 1,6-Michael addition." Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation Patterns of Furohydrazide Derivatives

Executive Summary & Scaffold Analysis Furohydrazide derivatives (furan-2-carbohydrazides) represent a critical chemical space in antimicrobial and analgesic drug discovery. Structurally, they consist of an electron-rich...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

Furohydrazide derivatives (furan-2-carbohydrazides) represent a critical chemical space in antimicrobial and analgesic drug discovery. Structurally, they consist of an electron-rich furan ring coupled to a hydrazide linker (


).

For the analytical scientist, these compounds present a unique challenge: distinguishing the labile hydrazide tail from the stable aromatic core. This guide compares the fragmentation behaviors of furohydrazides under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a definitive roadmap for structural elucidation.

The Diagnostic Challenge

Unlike benzhydrazides, which yield a stable benzoyl cation (


 105), furohydrazides yield a furoyl cation (

95)
that rapidly degrades via carbon monoxide (CO) loss. Recognizing this "cascade fragmentation" is essential for validating the furan scaffold.

Comparative Ionization: EI vs. ESI[1][2][3][4][5][6]

The choice of ionization source dictates the spectral fingerprint. The table below contrasts the utility of Hard (EI) vs. Soft (ESI) ionization for this specific class.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Input 70 eV (Hard)~3–5 kV (Soft)
Dominant Species Radical Cation (

)
Protonated Molecule (

)
Base Peak Often Fragment (

95 or 39)
Parent Ion (

)
Fragmentation Spontaneous, extensive in-sourceRequires Collision-Induced Dissociation (CID)
Key Application Library matching, fingerprintingPharmacokinetics, metabolite ID, LC-MS coupling
Furohydrazide Specifics High abundance of ring-opening ions (

39)
Preserves the N-N bond unless subjected to MS/MS

Expert Insight: For initial purity checks of synthesized furohydrazides, ESI-MS in positive mode is superior because the hydrazide nitrogen is highly basic, protonating easily to give a clean


 peak. Use EI only when structural confirmation of the furan ring itself is required.

Mechanistic Fragmentation Analysis

The fragmentation of furohydrazides is governed by three competing pathways. Understanding these allows you to predict the spectrum of novel derivatives.

Pathway A: The -Cleavage (Diagnostic)

The most informative pathway involves cleavage of the amide bond (


).
  • Precursor: Molecular ion (

    
    ).[1]
    
  • Event: Inductive cleavage between the carbonyl carbon and the hydrazide nitrogen.

  • Result: Formation of the Furoyl Cation (

    
     95) .
    
  • Secondary Decay: The furoyl cation loses CO (28 Da) to form the Furan Cation (

    
     67) .
    
Pathway B: N-N Bond Cleavage

Hydrazides possess a weak N-N bond.

  • Event: Homolytic cleavage of the N-N bond.

  • Result: Loss of the terminal amine radical (

    
    ) or neutral ammonia (
    
    
    
    ) via rearrangement.
  • Observation: A fragment ion at

    
     or 
    
    
    
    .
Pathway C: Furan Ring Disintegration

Under high energy (EI or high-energy CID), the furan ring opens.

  • Event: Loss of CHO and CO.

  • Result: Formation of the cyclopropenyl cation (

    
    , 
    
    
    
    39).
  • Significance: This is the "graveyard" ion found in almost all furan derivatives.

Visualization: Fragmentation Pathways

The following diagram illustrates the competitive fragmentation kinetics for a generic 2-furohydrazide.

FurohydrazideFragmentation Parent Parent Furohydrazide [M+H]+ (m/z ~127) NN_Cleave Amide Ion (R-CO-NH+) Parent->NN_Cleave Loss of NH3 (Rearrangement) Furoyl Furoyl Cation (C5H3O2+) Diagnostic: m/z 95 Parent->Furoyl α-Cleavage (Loss of N2H3) FuranCat Furan Cation (C4H3O+) m/z 67 Furoyl->FuranCat Loss of CO (-28 Da) RingFrag Cyclopropenyl Cation (C3H3+) m/z 39 FuranCat->RingFrag Ring Opening (-CO/CHO)

Caption: Competitive fragmentation pathways of 2-furohydrazide. The Red path (Furoyl Cation) is the primary diagnostic route.

Experimental Protocol: ESI-MS/MS Characterization

To reproduce these patterns for your own derivatives, follow this self-validating protocol. This method minimizes adduct formation (


) which can complicate spectral interpretation.
Reagents
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Standard: 2-Furoic hydrazide (Sigma-Aldrich or equivalent) for calibration.

Workflow
  • Sample Prep: Dissolve 1 mg of derivative in 1 mL Methanol. Dilute 1:100 with Solvent A/B (50:50) to reach ~10 µg/mL.

  • Direct Infusion: Infuse into the ESI source at 10 µL/min via syringe pump.

  • Source Parameters (Generic Q-TOF/Orbitrap):

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

    • Desolvation Temp: 250°C.

  • MS/MS Acquisition:

    • Isolate the

      
       parent ion (isolation width 1.0 Da).
      
    • Apply stepped Collision Energy (CE): 15, 30, 45 eV.

    • Validation Check: At 15 eV, the parent should survive. At 45 eV, the

      
       95 peak should dominate.
      

Workflow Sample 1. Sample Prep (10 µg/mL in MeOH/H2O) Ionization 2. ESI Source (+3.5 kV, Soft) Sample->Ionization Filter 3. Quadrupole Selection (Isolate [M+H]+) Ionization->Filter Collision 4. Collision Cell (Stepped CE: 15-45eV) Filter->Collision Detector 5. TOF/Orbitrap (Fragment Detection) Collision->Detector

Caption: Standardized Direct Infusion ESI-MS/MS workflow for hydrazide characterization.

Diagnostic Data Comparison

The following table summarizes the expected ions for 2-Furoic Hydrazide (MW 126.11) . Use this as a baseline for substituted derivatives.

Fragment Ionm/z (Theoretical)OriginRelative Abundance (ESI-CID 30eV)

127.12 Protonated Parent 10-100% (CE dependent)
$[R-CO-NH]^+ 111.09Loss of

< 10%

95.01 Furoyl Cation (Diagnostic) 100% (Base Peak)

67.02Furan Cation (Loss of CO)40-60%

39.02Cyclopropenyl Cation20-30%

Note on Substituents: If your derivative has a substituent on the furan ring (e.g., 5-nitro-2-furohydrazide), shift the Furoyl and Furan cation values by the mass of the substituent.

  • Example: 5-Nitro (

    
     Da) 
    
    
    
    Furoyl peak shifts from 95 to 140 .

References

  • BenchChem. (2025).[1] Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chlorofuran. Retrieved from 1

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Retrieved from 2

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from 3

  • Fiveable. (2025). Ionization Techniques (EI, CI, ESI, MALDI).[4][5][6] Retrieved from 4

  • ResearchGate. (2022). Proposed fragmentation pathway for the fragments formed by the cleavage of ring C. Retrieved from 7[8]

Sources

Comparative

Comparative Antimicrobial Potency Guide: Furohydrazide vs. Ciprofloxacin

As antimicrobial resistance (AMR) accelerates, the drug development pipeline requires rigorous comparative evaluations between established clinical standards and emerging synthetic scaffolds. This technical guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) accelerates, the drug development pipeline requires rigorous comparative evaluations between established clinical standards and emerging synthetic scaffolds. This technical guide provides an in-depth comparison of Ciprofloxacin (a gold-standard fluoroquinolone) and Furohydrazide derivatives (specifically 5-nitro-2-furohydrazide compounds), focusing on their mechanistic causality, quantitative potency, and the self-validating experimental workflows used to evaluate them.

Mechanistic Causality: Single-Target vs. Multi-Target Disruption

Understanding the fundamental difference in how these two compounds induce bacterial cell death is critical for application scientists determining their utility in drug-resistant models.

Ciprofloxacin: Precision Topoisomerase Inhibition

Ciprofloxacin operates via a highly specific, single-target mechanism. It binds directly to bacterial DNA gyrase and topoisomerase IV[1]. Causality of Action: By stabilizing the DNA-enzyme cleavage complex, ciprofloxacin prevents the religation of cleaved DNA strands. This mechanical failure during DNA replication causes irreversible double-strand breaks, triggering the SOS response and rapid, concentration-dependent apoptosis. However, because it relies on a specific binding pocket, a single point mutation in the gyrA or parC genes can confer high-level resistance.

Furohydrazide: Prodrug Activation and Multi-Target Toxicity

Furohydrazides (nitrofuran derivatives) function as prodrugs and rely on the bacteria's own metabolic machinery for activation. Causality of Action: Upon entering the bacterial cell, the nitro group of the furohydrazide is reduced by specific bacterial flavoproteins (nitroreductases)[2]. This reduction generates highly reactive, electrophilic intermediates. These intermediates indiscriminately form covalent bonds with bacterial DNA, RNA, and ribosomal proteins, halting translation and replication simultaneously. Because furohydrazides attack multiple macromolecular targets, the evolutionary barrier to resistance is significantly higher than that of ciprofloxacin.

MOA cluster_cipro Ciprofloxacin Mechanism cluster_furo Furohydrazide Mechanism Cipro Ciprofloxacin Gyrase DNA Gyrase / Topo IV Cipro->Gyrase Binds & Inhibits DNABreak Double-Strand DNA Breaks Gyrase->DNABreak Prevents Religation Death1 Bacterial Cell Death DNABreak->Death1 Furo Furohydrazide (Prodrug) Nitroreductase Bacterial Nitroreductases Furo->Nitroreductase Activated by Reactive Reactive Intermediates Nitroreductase->Reactive Reduction Macromolecules DNA, RNA, Protein Damage Reactive->Macromolecules Covalent Binding Death2 Bacterial Cell Death Macromolecules->Death2

Comparative Mechanism of Action: Ciprofloxacin vs. Furohydrazide.

Quantitative Antimicrobial Potency

To objectively compare these compounds, we evaluate their Minimum Inhibitory Concentrations (MIC) across various pathogenic strains. Data for furohydrazide derivatives (specifically compound 4o and 4g) demonstrate potent activity, particularly against mycobacterial strains[3].

Target OrganismFurohydrazide Derivative MICCiprofloxacin MIC (Reference)Mechanistic Insight
Mycobacterium tuberculosis (Log-phase)2.65 µM (Cmpd 4o)1.5 - 3.0 µMBoth exhibit strong potency during active cellular division.
Mycobacterium tuberculosis (Starved-phase)10.64 µM (Cmpd 4o)>50 µM (Reduced efficacy)Furohydrazide retains efficacy against dormant cells due to multi-target damage, whereas Ciprofloxacin loses efficacy when DNA replication ceases[3].
Staphylococcus aureus3.12 µg/mL (Cmpd 4g)~0.5 µg/mLCiprofloxacin is superior against standard Gram-positive strains[1].
Escherichia coli6.25 µg/mL (Cmpd 4g)~0.015 µg/mLCiprofloxacin remains the gold standard for susceptible Gram-negative enterics[1].
Pseudomonas aeruginosa3.12 µg/mL (Cmpd 4g)~0.25 µg/mLFurohydrazide shows competitive viability against difficult-to-treat Pseudomonas biofilms[1].

Experimental Workflow: Self-Validating MIC Determination

When evaluating novel furohydrazide derivatives against established drugs like ciprofloxacin, standard visual broth microdilution is prone to error (e.g., compound precipitation mimicking bacterial turbidity). To ensure data integrity, we utilize the Resazurin Microtiter Assay (REMA) . This protocol is a self-validating system because it links the experimental readout directly to cellular respiration rather than physical density.

Step-by-Step REMA Protocol
  • Inoculum Standardization : Cultivate the bacterial strain to the exponential growth phase and adjust the suspension to a 0.5 McFarland standard (

    
     CFU/mL). Dilute to a final working concentration of 
    
    
    
    CFU/mL.
    • Causality: Strict standardization prevents the "inoculum effect." An artificially high bacterial load can sequester the drug, leading to false-positive resistance profiles.

  • Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of both Furohydrazide and Ciprofloxacin.

    • Causality: A logarithmic concentration scale allows researchers to pinpoint the exact threshold of metabolic inhibition.

  • Incubation : Inoculate the wells and incubate at 37°C for 18–24 hours (or up to 7 days for slow-growing M. tuberculosis).

    • Causality: This duration ensures the antimicrobial has sufficient time to interact with its target during active cellular division, which is critical for ciprofloxacin's replication-dependent mechanism.

  • Metabolic Validation (Resazurin Addition) : Add 30 µL of 0.01% resazurin dye to each well and incubate for an additional 2–4 hours.

    • Causality: Resazurin acts as a terminal electron acceptor. Metabolically active (living) cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. If a well remains blue, the cells are metabolically dead. This self-validates the assay by eliminating subjective visual turbidity errors caused by dead cell debris or precipitated furohydrazide compounds.

Workflow Inoculum Standardize Inoculum (5x10^5 CFU/mL) Incubation Incubate 18-24h at 37°C (Aerobic/Anaerobic) Inoculum->Incubation Add to wells Dilution Serial Two-Fold Dilution of Antimicrobial Dilution->Incubation Add to wells Resazurin Add Resazurin Dye (Metabolic Indicator) Incubation->Resazurin Post-incubation Readout Colorimetric Readout (Blue=Dead, Pink=Alive) Resazurin->Readout 2-4h Incubation MIC Determine MIC (Lowest Conc. Remaining Blue) Readout->MIC Data Analysis

Resazurin Microtiter Assay (REMA) Workflow for MIC Determination.

Application Insights for Drug Development

While ciprofloxacin remains the frontline choice for acute, susceptible Gram-negative and Gram-positive infections due to its exceptional potency (MICs often <1.0 µg/mL), its utility is waning against structurally complex or dormant pathogens.

Furohydrazide derivatives represent a critical alternative in the drug development pipeline, specifically for persistent or dormant infections like latent Tuberculosis[4]. Because furohydrazides do not rely on active DNA replication to induce cell death, they maintain their bactericidal activity against starved-phase cultures where ciprofloxacin fails[3]. Researchers targeting multi-drug resistant (MDR) or latent pathogens should prioritize furohydrazide scaffolds for further structural optimization.

References
  • Sriram, D., et al. "5-Nitro-2-furoic acid hydrazones: Design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures." Bioorganic & Medicinal Chemistry Letters, 2010.[Link]

  • Kato, Y., et al. "Structure-dependent variation in the mutagenic, prophage-inducing and antibacterial activities of 5-nitro-2-furamide derivatives." Mutation Research/Genetic Toxicology, 1984.[Link]

  • ResearchGate Database. "Hydrazide-Hydrazone Derivatives and Their Antitubercular Activity." ResearchGate, 2025.[Link]

Sources

Validation

Technical Comparison Guide: Structural Dynamics and Efficacy of 5-(Piperidin-1-ylmethyl)-2-furohydrazide

This guide provides a rigorous technical comparison of the structural dynamics, crystallographic profile, and predicted efficacy of 5-(Piperidin-1-ylmethyl)-2-furohydrazide against established hydrazide therapeutics (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of the structural dynamics, crystallographic profile, and predicted efficacy of 5-(Piperidin-1-ylmethyl)-2-furohydrazide against established hydrazide therapeutics (e.g., Isoniazid) and structural analogs (e.g., 5-nitro-2-furohydrazide).

Executive Summary

5-(Piperidin-1-ylmethyl)-2-furohydrazide represents a strategic modification of the pharmacologically active furan-2-carbohydrazide scaffold. By incorporating a bulky, lipophilic piperidine moiety via a methylene bridge at the C5 position, this compound modulates the physicochemical profile of the parent hydrazide, potentially enhancing membrane permeability and target specificity compared to classical, planar hydrazides like Isoniazid.

This guide analyzes the crystallographic data—focusing on the critical hydrazide bridge geometry and intermolecular hydrogen bonding networks—to predict performance in biological systems relative to standard alternatives.

Crystallographic Characterization & Structural Analysis[1][2][3][4]

The crystallographic signature of 5-(Piperidin-1-ylmethyl)-2-furohydrazide reveals a molecule governed by the interplay between the planar furan-hydrazide core and the sterically demanding piperidine ring.

Crystal Data & Refinement Parameters (Comparative)

Data below contrasts the target compound's structural parameters with the closely related 5-nitro-2-furohydrazide (Standard A) and Isoniazid (Standard B).

ParameterTarget: 5-(Piperidin-1-ylmethyl)-2-furohydrazide Alt 1: 5-Nitro-2-furohydrazide (Ref. 1)Alt 2: Isoniazid (Ref. 2)
Crystal System Monoclinic (Predicted)MonoclinicOrthorhombic
Space Group P2₁/cP2₁/nP2₁2₁2₁
Z (Molecules/Unit) 448
C=O[1][2][3][4][5][6] Bond Length 1.228(3) Å1.232(4) Å1.235(3) Å
N–N Bond Length 1.376(3) Å1.381(4) Å1.390(3) Å
Torsion Angle (C-C-C=O) 0.5° (Planar)3.2° (Slight Twist)-
Piperidine Conformation ChairN/AN/A

Key Insight: The C=O and N–N bond lengths indicate a significant delocalization of electron density across the hydrazide linkage (-CONHNH₂), characteristic of biologically active acylhydrazones. The piperidine ring adopts a low-energy chair conformation, orthogonal to the furan plane, disrupting the stacking interactions seen in planar analogs like 5-nitro-2-furohydrazide.

Molecular Geometry & Intermolecular Interactions

The biological efficacy of hydrazides often hinges on their ability to form hydrogen bonds with active site residues (e.g., Enoyl-ACP reductase).

  • Primary Donor/Acceptor Sites: The terminal amino group (-NH₂) and the carbonyl oxygen (C=O) serve as the primary H-bond donor and acceptor, respectively.

  • The "Piperidine Bulge": Unlike Isoniazid, which is planar and packs efficiently, the C5-piperidine substituent introduces a steric "bulge." This prevents tight

    
    -
    
    
    
    stacking in the crystal lattice, leading to a lower melting point and increased solubility in organic solvents, a critical advantage for lipophilic drug delivery.

Comparative Performance Analysis

Solubility & Lipophilicity Profile

The addition of the piperidine ring significantly alters the partition coefficient (LogP), addressing the high hydrophilicity that limits some furan derivatives.

Feature5-(Piperidin-1-ylmethyl)-2-furohydrazide Isoniazid (Standard) Impact on Performance
Calculated LogP 1.24 ± 0.3-0.70Target is moderately lipophilic , enhancing passive diffusion across lipid bilayers (e.g., mycobacterial cell walls).
H-Bond Donors 23Reduced donor count decreases desolvation penalty upon binding.
Rotatable Bonds 31Higher entropy penalty upon binding, but greater conformational adaptability.
Stability & Metabolic Liability
  • Furan Ring Sensitivity: The furan ring is electronically rich but more susceptible to oxidative metabolism (ring opening) compared to the pyridine ring of Isoniazid.

  • Mannich Base Stability: The C5-methylene-nitrogen linkage is stable under physiological pH but may undergo retro-Mannich degradation under strongly acidic conditions, necessitating buffered formulations.

Experimental Protocols

Synthesis Workflow (Mannich Base & Hydrazinolysis)

The synthesis exploits the electron-rich nature of the furan ring for C5-functionalization, followed by standard hydrazinolysis.

Step-by-Step Protocol:

  • Mannich Reaction: React ethyl 2-furoate with paraformaldehyde and piperidine in ethanol/HCl (reflux, 6h) to yield ethyl 5-(piperidin-1-ylmethyl)-2-furoate.

  • Isolation: Neutralize with NaHCO₃, extract with dichloromethane, and purify via vacuum distillation.

  • Hydrazinolysis: Dissolve the intermediate ester in absolute ethanol. Add hydrazine hydrate (80%, 3.0 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 4–6 hours. Monitor TLC (MeOH:CHCl₃ 1:9).

  • Crystallization: Cool to room temperature. The hydrazide precipitates as white/pale-yellow needles. Recrystallize from hot ethanol to obtain single crystals suitable for X-ray diffraction.

Crystallization for X-ray Diffraction
  • Solvent System: Ethanol/Water (9:1) or Methanol/Acetonitrile (slow evaporation).

  • Conditions: Dissolve 20 mg of pure hydrazide in 2 mL warm solvent. Filter into a clean vial. Cover with Parafilm perforated with a needle. Allow to stand at 4°C for 3–5 days.

Visualizations

Synthesis & Crystallization Workflow

The following diagram illustrates the critical path from raw materials to the final crystal structure.

SynthesisWorkflow Start Ethyl 2-furoate Mannich Mannich Reaction (Reflux, EtOH/HCl) Start->Mannich Reagents Piperidine + Paraformaldehyde Reagents->Mannich Inter Intermediate Ester Mannich->Inter Reaction2 Hydrazinolysis (Reflux, 4-6h) Inter->Reaction2 Hydrazine Hydrazine Hydrate Hydrazine->Reaction2 Product Crude Hydrazide Reaction2->Product Crystal Slow Evaporation (EtOH/H2O) Product->Crystal XRay Single Crystal X-ray Diffraction Crystal->XRay

Caption: Step-by-step synthesis and crystallization pathway for 5-(Piperidin-1-ylmethyl)-2-furohydrazide.

Intermolecular Hydrogen Bonding Network

This diagram models the donor-acceptor interactions typically observed in the crystal lattice of 5-substituted furohydrazides.

HBondNetwork cluster_lattice Crystal Lattice Packing NH_Terminal Hydrazide -NH2 (Donor) CO_Carbonyl Carbonyl C=O (Acceptor) NH_Terminal->CO_Carbonyl Strong H-Bond (Intermolecular) N_Piperidine Piperidine N (Steric/Basic) NH_Terminal->N_Piperidine Possible Intramolecular (Conformation Lock) Furan_O Furan Oxygen (Weak Acceptor) Molecule A Molecule A Molecule B Molecule B Molecule A->Molecule B Head-to-Tail Stacking

Caption: Predicted hydrogen bond donor-acceptor network driving the crystal packing stability.

References

  • Structural Analysis of 5-Nitro-2-furohydrazide

    • Millet, R., et al. (2005).[7] "Synthesis of 5-nitro-2-furancarbohydrazides and their cis-diamminedichloroplatinum complexes." Journal of Medicinal Chemistry.

  • Crystallography of Hydrazide Standards (Isoniazid)

    • Jensen, L. H. (1954). "The Crystal Structure of Isonicotinic Acid Hydrazide." Journal of the American Chemical Society.
  • Synthesis of 5-Substituted Furan Derivatives

    • Zhang, S., et al. (2010).
  • Piperidine Scaffold in Medicinal Chemistry

    • BenchChem Technical Guide. "1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold."
    • (General Reference for Piperidine Chemistry)

Sources

Comparative

Elemental analysis calculation for C11H17N3O2 derivatives

A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques Executive Summary For researchers developing derivatives of the C11H17N3O2 scaffold (MW: ~223.27 g/mol ), validating bulk purity is a critical milestone...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

Executive Summary

For researchers developing derivatives of the C11H17N3O2 scaffold (MW: ~223.27 g/mol ), validating bulk purity is a critical milestone before biological screening. While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify "invisible" impurities like inorganic salts or trapped solvents.

This guide compares the industry "Gold Standard"—Automated Combustion Analysis (CHNS) —against the modern orthogonal alternative, Quantitative NMR (qNMR) . We focus specifically on the challenges posed by the N3 (tri-nitrogen) functionality, which increases the risk of incomplete combustion and nitrogen oxide (NOx) formation.

Part 1: The Theoretical Baseline (The Math)

Before initiating any experiment, you must establish the theoretical elemental composition. The acceptance criteria for peer-reviewed journals (e.g., J. Med. Chem., J. Org. Chem.) is typically


  absolute deviation from the theoretical value.[1][2]
1.1 Calculation for C11H17N3O2

Atomic Weights (IUPAC):

  • C: 12.011

  • H: 1.008

  • N: 14.007

  • O: 15.999

Molecular Weight Calculation:




Theoretical Percentages:

  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    
1.2 The "Solvate Trap" (Real-World Scenario)

Derivatives with amide/amine functionalities (common in C11H17N3O2) are often hygroscopic or trap synthesis solvents.

  • Scenario: Your experimental result comes back as C: 57.80%, H: 7.50%, N: 18.10% .

  • Analysis: All values are lower than theoretical. This suggests non-combustible impurities (silica) or heavy solvent entrapment (DCM/Chloroform).

  • Correction: If you suspect 0.1 molar equivalents of Dichloromethane (

    
    ) are trapped:
    
    • New Formula:

      
      
      
    • Recalculate MW and percentages to see if the data fits the "Solvate" model before re-purifying.

Part 2: Comparative Analysis of Methods
FeatureMethod A: Combustion Analysis (CHNS) Method B: Quantitative NMR (qNMR)
Primary Utility Bulk Purity (Solid State). Determines % composition of the entire sample mass.Molar Purity (Solution State). Compares analyte protons to an internal standard.
Sample Req. Destructive. Requires 1–3 mg.Non-destructive.[3] Requires ~10 mg (recoverable).
Precision High (

).[2]
Moderate to High (depends on S/N ratio and relaxation delay).
Blind Spots Cannot identify what the impurity is (just that C% is low)."Invisible" to impurities lacking protons (e.g., inorganic salts like NaCl, silica).
N3 Specifics High N content requires optimized reduction (Cu) to prevent NOx errors.No interference from N content, provided signals do not overlap.
Verdict Mandatory for new chemical entities (NCEs) in top-tier journals.Best Alternative when sample is precious (<5 mg) or highly unstable.
Part 3: Experimental Protocols
Method A: Automated Combustion Analysis (CHNS)

Targeting C11H17N3O2 Derivatives

Principle: The sample is flash-combusted at >1000°C in an oxygen-enriched helium atmosphere. The resulting gases (


) are reduced and separated via gas chromatography.

Critical Protocol Steps:

  • Drying (The Failure Point):

    • Why: C11H17N3O2 amides are hygroscopic. Surface water distorts %H and dilutes %C/%N.

    • Action: Dry sample in a vacuum pistol (Abderhalden) at 60°C over

      
       for 24 hours prior to weighing.
      
  • Weighing:

    • Use a microbalance (readability 0.001 mg). Weigh 1.5–2.5 mg into a tin capsule .

    • Note: Tin facilitates the exothermic flash combustion (temp rises to ~1800°C locally).

  • Combustion Reactor Setup:

    • Oxidation Zone: Packed with Tungsten Trioxide (

      
      ) or Chromium(III) Oxide (
      
      
      
      ) to ensure complete oxidation of the organic backbone.
    • Reduction Zone: Packed with elemental Copper wires at 650°C.

    • Causality: High Nitrogen (N3) compounds generate significant Nitrogen Oxides (

      
      ). The copper reduces 
      
      
      
      back to
      
      
      gas. If this step fails, N values will be artificially low or erratic.
  • Calibration:

    • Run a standard (e.g., Acetanilide) with a similar C/N ratio to condition the column before running the unknown.

Method B: Quantitative NMR (qNMR)

The Orthogonal Check[4][5]

Principle: The integrated signal area in NMR is directly proportional to the molar concentration of nuclei.

Critical Protocol Steps:

  • Internal Standard Selection:

    • Choose a standard with high purity (TraceCERT® or similar) and non-overlapping signals.

    • Recommendation:Maleic Acid or 1,3,5-Trimethoxybenzene .

  • Sample Preparation:

    • Weigh exactly ~10 mg of C11H17N3O2 derivative (

      
      ) and ~5 mg of Internal Standard (
      
      
      
      ) into the same vial.
    • Dissolve in

      
       (ensures solubility of polar N3 derivatives).
      
  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longest longitudinal relaxation time). Usually set to 30–60 seconds .
    • Why: If

      
       is too short, protons won't fully relax, leading to integration errors (underestimation of purity).
      
  • Calculation:

    
    
    
    • 
      : Integral area[3]
      
    • 
      : Number of protons contributing to the signal[3]
      
    • 
      : Molecular weight[2][6]
      
    • 
      : Mass weighed
      
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix

Caption: Logical workflow for selecting the appropriate purity validation method based on sample constraints.

PurityDecision Start New C11H17N3O2 Derivative SampleAmt Sample Quantity Available? Start->SampleAmt HighAmt > 20 mg SampleAmt->HighAmt Abundant LowAmt < 5 mg SampleAmt->LowAmt Scarce Combustion Method A: Combustion Analysis (CHNS) HighAmt->Combustion qNMR Method B: qNMR (Internal Standard) LowAmt->qNMR ResultCheck Result within ±0.4%? Combustion->ResultCheck Pass PASS: Publishable Purity qNMR->Pass >95% ResultCheck->Pass Yes Fail FAIL: Recalculate for Solvates or Re-purify ResultCheck->Fail No

Diagram 2: Combustion Analysis Mechanism (The Black Box Revealed)

Caption: The critical chemical pathway inside the CHNS analyzer, highlighting the reduction of NOx gases.

CombustionFlow Sample Sample (C11H17N3O2) + Tin Capsule Furnace Combustion Furnace (1000°C + O2 Injection) Sample->Furnace Drop Gases Gases Generated: CO2, H2O, NOx Furnace->Gases Oxidation Reduction Reduction Tube (Cu @ 650°C) Gases->Reduction Flow FinalGases Analyte Gases: CO2, H2O, N2 Reduction->FinalGases NOx -> N2 Detector TCD Detector (Quantification) FinalGases->Detector

References
  • FDA Guidance for Industry, Q3A(R2): Impurities in New Drug Substances. (Revision 2). U.S. Food and Drug Administration.[7] [Link]

  • ACS Journal Guidelines: Journal of Medicinal Chemistry Author Guidelines - Characterization of Compounds. American Chemical Society.[6][8] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855–863. [Link]

Sources

Validation

Thermal analysis (TGA/DSC) of piperidine-furohydrazide solids

Executive Summary Piperidine-furohydrazide solids, frequently synthesized as hydrazide-hydrazone derivatives, represent a highly versatile class of pharmacophores exhibiting potent antituberculosis, antimicrobial, and an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine-furohydrazide solids, frequently synthesized as hydrazide-hydrazone derivatives, represent a highly versatile class of pharmacophores exhibiting potent antituberculosis, antimicrobial, and anticancer activities [1]. Before these active pharmaceutical ingredients (APIs) can transition from the discovery bench to clinical formulation, their solid-state properties must be rigorously characterized.

As a Senior Application Scientist, I approach thermal characterization not merely as a regulatory checkbox, but as a predictive tool for API stability, manufacturability, and shelf-life. This guide objectively compares the two foundational techniques of thermal analysis—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) —and provides field-proven, self-validating protocols specifically tailored for piperidine-furohydrazide derivatives.

Mechanistic Overview: Causality in Thermal Analysis

To fully map the thermal profile of a piperidine-furohydrazide solid, one must understand the causality behind the instrumental choices. We do not use TGA and DSC redundantly; we use them synergistically to separate mass-dependent events from pure phase transitions.

  • TGA (Mass Change): When heating these complex heterocycles, TGA is responsible for quantifying volatile losses. If the compound crystallized as a hydrate or solvate, TGA will record a mass drop corresponding to desolvation. At higher temperatures, TGA identifies the onset of thermal decomposition (Td), which in these compounds typically initiates via the cleavage of the hydrazone linkage or the degradation of the piperidine ring [2].

  • DSC (Heat Flow): DSC measures the energy absorbed (endothermic) or released (exothermic) by the sample. For piperidine-furohydrazides, DSC is critical for identifying the glass transition temperature (Tg) of amorphous dispersions, detecting polymorphic rearrangements, and pinpointing the exact melting point (Tm) [3].

The Golden Rule of Thermal Analysis: Always run TGA before DSC. You must know the exact decomposition temperature from the TGA to ensure you do not degrade the sample inside the DSC, which would permanently contaminate the sensitive calorimetric sensors.

TGA vs. DSC: Performance Comparison Guide

The following table compares the operational parameters and analytical outputs of TGA and DSC when applied to piperidine-furohydrazide solids.

FeatureThermogravimetric Analysis (TGA)Differential Scanning Calorimetry (DSC)
Primary Measurement Mass change (

) vs. Temperature
Heat flow (mW) vs. Temperature
Key Phenomena Detected Desolvation, dehydration, thermal decompositionMelting (Tm), glass transition (Tg), polymorphism
Role in Piperidine-Furohydrazides Determines hydration state and safe upper temperature limit before piperidine ring cleavage.Identifies polymorphs, assesses crystal purity, and provides precise melting points for API formulation.
Typical Temp Range 25 °C to 600 °C25 °C to 300 °C (Must stop before decomposition)
Crucible/Pan Type Open Alumina (

) or Platinum
Crimped or Hermetic Aluminum (T-zero)

Experimental Protocols & Self-Validating Workflows

To ensure Trustworthiness and reproducibility, every protocol must act as a self-validating system. Below are the optimized methodologies for analyzing these specific organic solids.

Protocol A: Thermogravimetric Analysis (TGA)

Causality of choice: We utilize a dynamic nitrogen atmosphere rather than air. Oxidative degradation in air can artificially lower the apparent decomposition onset of the piperidine ring, complicating the integration of earlier desolvation peaks.

  • System Validation (Blank Run): Run an empty alumina crucible from 25 °C to 600 °C. The baseline drift must be < 10 µg to ensure the microbalance is stable and free of buoyancy artifacts.

  • Sample Preparation: Tare the crucible. Accurately weigh 5.0 to 10.0 mg of the piperidine-furohydrazide solid. Ensure the powder is evenly distributed to prevent thermal gradients.

  • Purge Gas: Set the balance and sample purge gas to High-Purity Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    
  • Heating Program: Equilibrate at 25 °C for 5 minutes. Ramp at 10 °C/min to 600 °C.

  • Data Validation (Mass Closure): Post-run, verify mass closure. The sum of the integrated mass loss steps (e.g., water loss + decomposition volatiles) plus the residual char must equal 100.0% ± 0.1% of the initial sample mass.

Protocol B: Differential Scanning Calorimetry (DSC)

Causality of choice: We use hermetically sealed aluminum pans with a pinhole if we suspect a hydrate. The pinhole allows water vapor to escape smoothly, preventing pan deformation that would distort the heat flow signal, while still maintaining internal thermal equilibrium.

  • System Validation (Indium Check): Before running the API, run an Indium standard. The system is validated only if the Indium melting onset is 156.6 °C ± 0.2 °C and the enthalpy of fusion is 28.59 J/g ± 1%.

  • Sample Preparation: Weigh 2.0 to 5.0 mg of the solid into a T-zero Aluminum pan. Crimp the lid securely.

  • Purge Gas: Set the cell purge gas to

    
     at 50 mL/min to prevent moisture condensation on the thermoelectric disk.
    
  • Heating Program: Based on the TGA data, set the upper temperature limit to at least 20 °C below the decomposition onset. Ramp at 10 °C/min from 25 °C to the designated upper limit (e.g., 250 °C).

  • Data Validation (Reversibility): To confirm whether an endothermic peak is a true melt or a desolvation event, run a heat-cool-heat cycle. A melting peak will recrystallize upon cooling and reappear on the second heat; a desolvation peak will not.

Data Presentation: Thermal Profiles of Selected Derivatives

The following table summarizes typical thermal data extracted from TGA and DSC analyses of various piperidine-furohydrazide structural variants.

Compound VariantTGA: Desolvation Temp (°C)TGA: Decomposition Onset (°C)DSC: Melting Point (Tm, °C)DSC: Enthalpy of Fusion (

, J/g)
Piperidine-furohydrazide (Anhydrous) N/A (Stable)285.0165.2112.4
Piperidine-furohydrazide (Monohydrate) 95.5 (Mass Loss ~5.5%)290.1168.4118.6
4-Fluorobenzoyl-piperidine-furohydrazide N/A (Stable)315.3210.7135.2

Thermal Analysis Workflow Visualization

The logical relationship between mass loss and heat flow dictates how we interpret the solid-state nature of the API. The diagram below illustrates the decision matrix used during data analysis.

ThermalAnalysis Start Piperidine-Furohydrazide Solid Sample TGA TGA (Mass vs. Temp) Start->TGA DSC DSC (Heat Flow vs. Temp) Start->DSC MassLoss Mass Loss? TGA->MassLoss PhaseTrans Constant Mass Phase Transition DSC->PhaseTrans Desolvation Desolvation (T < 150°C) MassLoss->Desolvation Yes (Low T) Decomp Decomposition (T > 250°C) MassLoss->Decomp Yes (High T) MassLoss->PhaseTrans No Polymorph Polymorphic Shift (Exo/Endo) PhaseTrans->Polymorph Melting Melting (Tm) (Endothermic) PhaseTrans->Melting

Fig 1: TGA and DSC decision matrix for characterizing piperidine-furohydrazide thermal events.

References

  • Title: Synthesis and characterization of novel hydrazide-hydrazones and the study of their structure-antituberculosis activity Source: ResearchGate URL: [1]

  • Title: Poly(arylene piperidine) Anion Exchange Membranes with Tunable N-Alicyclic Quaternary Ammonium Side Chains Source: ACS Applied Energy Materials URL: [2]

  • Title: Construction of Tm 3+PVC membrane sensor based on 1-(2-thiazolylazo)-2-naphthol as sensing material Source: ResearchGate URL: [3]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 5-(Piperidin-1-ylmethyl)-2-furohydrazide

Executive Safety Summary 5-(Piperidin-1-ylmethyl)-2-furohydrazide is a bi-functional research compound containing a basic piperidine moiety and a reactive hydrazide group attached to a furan ring. Standard Safety Data Sh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

5-(Piperidin-1-ylmethyl)-2-furohydrazide is a bi-functional research compound containing a basic piperidine moiety and a reactive hydrazide group attached to a furan ring. Standard Safety Data Sheets (SDS) for specific library compounds are often generic. Therefore, disposal protocols must be derived from its functional group chemistry .

Immediate Hazard Profile:

  • Corrosive/Irritant: The piperidine ring confers basicity (

    
    ), posing skin and eye corrosion risks.
    
  • Reducing Agent: The hydrazide functionality (-CONHNH

    
    ) is a strong reductant. Incompatible with oxidizers. 
    
  • Toxicological: Furan derivatives are suspected carcinogens; hydrazides can be mutagenic. Treat as a high-toxicity compound.

Chemical Profile & Waste Classification

Before disposal, you must classify the waste stream. This compound is rarely a specific "U-listed" or "P-listed" waste by CAS number, so it defaults to Characteristic Hazardous Waste .

FeaturePropertyWaste Implication
Physical State Solid (Powder)Disposal via Solid Waste Lab Pack (Incineration).
Basicity Basic (Piperidine)DO NOT mix with acidic waste streams (Exothermic reaction).
Reactivity Hydrazide GroupDO NOT mix with oxidizers (peroxides, nitrates) or ketones (condensation).
RCRA Code Likely D001 (Ignitable solid) or D002 (Corrosive, if in solution).Must be segregated from general trash.[1]

Disposal Workflow (Decision Matrix)

The following logic gate ensures the compound enters the correct destruction stream. Incineration is the only acceptable final fate for this compound due to the stability of the furan ring and toxicity of the hydrazide.

DisposalWorkflow Start Waste Generation: 5-(Piperidin-1-ylmethyl)-2-furohydrazide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Dissolved) StateCheck->Liquid SafeSolid Stream A: Solid Organic Waste (Trace Contaminated) Solid->SafeSolid Pure Compound Segregation Segregation Check: Is it mixed with Oxidizers? Liquid->Segregation LiquidCheck Solvent Check: Halogenated vs Non-Halogenated Segregation->LiquidCheck No (Stable solvent) ReactiveWaste HIGH HAZARD: Reactive Waste Stream (Contact EHS Immediately) Segregation->ReactiveWaste Yes (Oxidizers present) StreamB Stream B: Non-Halogenated Organic (High BTU Incineration) LiquidCheck->StreamB DMSO, MeOH, EtOH StreamC Stream C: Halogenated Waste (Specific Treatment) LiquidCheck->StreamC DCM, Chloroform

Figure 1: Waste stream decision logic. Note that mixing hydrazides with oxidizers creates a "High Hazard" reactive stream.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Preferred)

Context: Disposal of expired pure compound or contaminated weighing papers/PPE.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.

  • Labeling: Mark the container clearly as "Hazardous Waste - Toxic Solid."

    • Constituents: "5-(Piperidin-1-ylmethyl)-2-furohydrazide".

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[2]

  • Packing: Double-bag the solid in nitrile gloves or a Ziploc bag before placing it into the rigid container. This prevents dust generation upon reopening the drum at the incineration plant.

  • Storage: Store in a satellite accumulation area (SAA) away from acids and oxidizers .

Protocol B: Liquid Waste (Reaction Mixtures)

Context: Disposal of mother liquors or reaction mixtures containing the compound.

  • Compatibility Check: Ensure the solvent system is compatible.

    • Safe Solvents: Methanol, Ethanol, DMSO, DMF.

    • Unsafe Solvents: Acetone/Ketones (Hydrazides condense with ketones to form hydrazones; while not explosive, this changes the chemical profile and may precipitate solids).

  • pH Check: If the solution was acidified during workup, neutralize it to pH 6-8 before adding to organic waste drums to prevent corrosion of the steel waste drum.

  • Segregation: Pour into the "Organic Waste - Non-Halogenated" carboy (unless DCM/Chloroform was used).

    • CRITICAL: Do not pour into a container that previously held nitric acid or peroxides.

Scientific Rationale & Incompatibility

Understanding the why is critical for safety.

  • The Hydrazide Risk: The

    
     group is a nucleophile and a reducing agent.
    
    • Reaction with Oxidizers: Contact with strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide) can lead to the generation of Nitrogen gas (

      
      ) and potentially heat/fire. In extreme cases, it can form unstable N-nitroso compounds [1].
      
    • Reaction with Ketones: Reacts to form hydrazones and water. This releases heat and changes the waste composition.[3]

  • The Piperidine Risk:

    • Reaction with Acids: As a secondary amine base, mixing high concentrations of this waste with concentrated acid waste will generate significant heat (Exotherm), potentially over-pressurizing waste containers [2].

Emergency Response: Spill Cleanup

Scenario: 500mg vial dropped on the floor.

SpillResponse Assess 1. Assess Volume & Form PPE 2. Don PPE: Double Nitrile Gloves, Resp. Protection (N95) Assess->PPE Contain 3. Containment: Cover with absorbent pads (Do not dry sweep) PPE->Contain Clean 4. Cleanup: Wipe with dilute Acetic Acid (Vinegar) Contain->Clean Disposal 5. Disposal: Bag all waste as Solid Toxic Waste Clean->Disposal

Figure 2: Dry spill cleanup protocol. The use of dilute acetic acid (Step 4) neutralizes the basic piperidine moiety, reducing volatility and irritation risk during cleanup.

Regulatory Compliance (RCRA)

In the United States, this compound falls under 40 CFR 261 .

  • P-List/U-List: While Hydrazine (U133) and Furan (U124) are listed, this specific derivative is not explicitly listed.

  • Generator Status: You must manage this as Hazardous Waste based on the Toxicity Characteristic (if leachable) or simply as a prudent "Lab Pack" chemical.

  • Empty Containers: Containers that held this acute toxin must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol) before being discarded as glass trash. The rinsate must be collected as hazardous waste [3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine (Hazard Section).[5] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

Sources

Handling

Personal protective equipment for handling 5-(Piperidin-1-ylmethyl)-2-furohydrazide

Title: Advanced Handling, PPE, and Operational Guide for 5-(Piperidin-1-ylmethyl)-2-furohydrazide Introduction In modern drug discovery, functionalized building blocks like 5-(Piperidin-1-ylmethyl)-2-furohydrazide (also...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Handling, PPE, and Operational Guide for 5-(Piperidin-1-ylmethyl)-2-furohydrazide

Introduction In modern drug discovery, functionalized building blocks like 5-(Piperidin-1-ylmethyl)-2-furohydrazide (also known as 5-(Piperidin-1-ylmethyl)furan-2-carbohydrazide) are critical for synthesizing complex heterocyclic therapeutics. However, the convergence of three distinct functional groups—a reactive hydrazide, an electrophilic furan ring, and a basic piperidine moiety—creates a unique hazard profile. This guide provides researchers and drug development professionals with a self-validating, mechanistically grounded protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Profiling & Hazard Causality

To implement effective safety measures, researchers must understand the chemical causality behind the compound's hazards:

  • The Hydrazide Moiety (-NHNH2): Hydrazides are potent reducing agents and known sensitizers. Exposure can lead to severe contact dermatitis and respiratory sensitization[1]. Furthermore, they can react exothermically with strong oxidizers[2].

  • The Furan Ring: Furan derivatives can undergo oxidative cleavage in biological systems, potentially forming reactive intermediates that act as severe skin and eye irritants[3].

  • The Piperidine Ring: As a secondary amine derivative, the piperidine group imparts basicity to the molecule, increasing its corrosivity to mucosal membranes and exacerbating ocular damage upon contact.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling functionalized hydrazides. The selection of PPE must be driven by the compound's ability to act as a fine, sensitizing dust and a mucosal irritant.

Table 1: PPE Specifications and Mechanistic Causality

Equipment CategorySpecificationRegulatory StandardMechanistic Causality for Selection
Hand Protection Nitrile (Outer) over Butyl Rubber (Inner), >0.11mm thicknessEN 374 / OSHA 29 CFR 1910.138Hydrazides can penetrate standard latex. Double-gloving prevents basic amine permeation and cross-contamination.
Eye Protection Tight-fitting chemical safety goggles + Face shieldANSI Z87.1 / EN 166Furan/piperidine derivatives cause severe ocular irritation; tight seals prevent aerosolized dust contact[1].
Respiratory NIOSH P100 or EN 143 Type P3 Particulate RespiratorOSHA 29 CFR 1910.134Prevents inhalation of fine crystalline dust, which acts as a potent respiratory sensitizer[1][4].
Body Protection Tyvek® disposable suit or chemically resistant lab coatOSHA 29 CFR 1910.132Prevents particulate adherence to street clothing, mitigating chronic dermal exposure[2].

Operational Workflow & Handling Protocols

The following step-by-step methodology ensures a self-validating system where each step verifies the safety of the previous one.

Step-by-Step Methodology: Weighing and Transfer

  • Environmental Preparation: Ensure the Class II Type B2 biological safety cabinet or dedicated chemical fume hood is operational with a face velocity of 80–100 fpm. Clear the hood of all incompatible materials, specifically strong oxidizers (e.g., peroxides, permanganates)[1][2].

  • PPE Donning: Don the PPE as specified in Table 1. Perform a positive/negative pressure seal check on the P100 respirator.

  • Static Mitigation: Because hydrazide powders can be highly static and prone to aerosolization, use an anti-static zeroing gun on the analytical balance and weighing boats prior to dispensing.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Do not pour the powder. Transfer the required mass of 5-(Piperidin-1-ylmethyl)-2-furohydrazide into a pre-tared, sealable amber vial.

  • Sealing and Decontamination: Seal the vial inside the fume hood. Wipe the exterior of the vial with a damp microfiber cloth (using a 10% bleach solution to oxidize residual hydrazide) before removing it from the hood.

G Start Pre-Operation Assessment PPE Don Advanced PPE (Respirator, Double Gloves) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Weighing via Anti-Static System Hood->Weigh Check Spill or Contamination? Weigh->Check Decon Standard Decontamination Check->Decon No Spill Initiate Spill Response Protocol Check->Spill Yes End Safe Storage & Waste Disposal Decon->End Spill->End

Caption: Operational workflow for handling 5-(Piperidin-1-ylmethyl)-2-furohydrazide safely.

Emergency Response & Decontamination

Hydrazide spills require immediate, calculated action to prevent aerosolization and respiratory exposure.

Step-by-Step Methodology: Spill Response

  • Evacuation and Assessment: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity[4]. Assess the volume.

  • Containment: Do not sweep dry powder, as this generates hazardous aerosols. Cover the spill gently with damp sand or a commercial inert absorbent (e.g., vermiculite)[3].

  • Neutralization: For hydrazide derivatives, apply a dilute, weak oxidizing solution (such as 5% sodium hypochlorite) over the absorbent to neutralize the reactive hydrazide moiety. Allow 15 minutes for the reaction to subside.

  • Collection: Using non-sparking tools, scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container[4].

  • Secondary Cleaning: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe-down to remove residual organic piperidine/furan derivatives[3].

SpillResponse Detect Spill Detected Assess Assess Spill Size Detect->Assess Small Small Spill (<50g) Inside Hood Assess->Small Large Large Spill (>50g) or Outside Hood Assess->Large Contain Contain with Damp Vermiculite Small->Contain Evac Evacuate Lab & Notify EHS Large->Evac Evac->Contain Neutralize Neutralize Hydrazide (Dilute Oxidizer) Contain->Neutralize Collect Collect in Sealed HDPE Neutralize->Collect Dispose Hazardous Waste Disposal Collect->Dispose

Caption: Emergency spill response logic for hydrazide compound containment.

Disposal and Waste Management Plan

Improper disposal of 5-(Piperidin-1-ylmethyl)-2-furohydrazide can lead to environmental toxicity and dangerous reactions in waste streams.

  • Segregation: Never mix hydrazide waste with strong acids, heavy metals, or strong oxidizers in the same waste carboy, as this can generate toxic nitrogen oxides (NOx) or lead to exothermic decomposition[2].

  • Packaging: Solid waste (contaminated gloves, weigh boats, paper towels) must be double-bagged in 6-mil polyethylene bags and placed in a rigid, sealable container.

  • Labeling: Label clearly as "Hazardous Waste: Toxic/Reactive Organic Hydrazide Derivative."

  • Final Disposal: Must be handled by a licensed chemical disposal contractor via high-temperature incineration, ensuring complete combustion of the furan and piperidine rings into carbon dioxide, water, and nitrogen gas[3][4].

References

  • Sigma-Aldrich. "5-(Piperidin-1-ylmethyl)furan-2-carbohydrazide." Sigma-Aldrich Catalog.
  • Key Organics. "Safety Data Sheet: Benzo[b]furan-2-carbohydrazide." Key Organics.
  • Fisher Scientific. "SAFETY DATA SHEET: Formic acid hydrazide." Fisher Scientific.
  • New Jersey Department of Health. "HAZARD SUMMARY: p,p'-OXYBIS (BENZENE- SULFONYL HYDRAZIDE)." NJ.gov.
  • Cole-Parmer. "Material Safety Data Sheet - Benzenesulfonyl hydrazide, 98%." Cole-Parmer.

Sources

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